molecular formula C9H13N3O B13201744 3-(2-Methylpyrimidin-4-YL)morpholine

3-(2-Methylpyrimidin-4-YL)morpholine

Cat. No.: B13201744
M. Wt: 179.22 g/mol
InChI Key: BDCLQQDXGYVILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyrimidin-4-yl)morpholine is a versatile chemical scaffold of significant interest in pharmaceutical and agrochemical research. Its structure combines a pyrimidine ring, a common feature in nucleobases and many drugs, with a morpholine moiety, which is a ubiquitous pharmacophore in medicinal chemistry known to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . While specific biological data for this exact compound may be limited, its core structure is a key motif in the development of targeted therapeutic agents. Extensive research on closely related 4-(pyrimidin-4-yl)morpholine derivatives has established their high value as potent inhibitors of key biological pathways. For instance, analogs based on the thieno[3,2-d]pyrimidin-4-yl)morpholine scaffold have been designed and synthesized as potent antitumor agents, demonstrating significant activity against the PI3Kα enzyme and showing promising antiproliferative effects against various cancer cell lines such as PC-3, 22RV1, MDA-MB-231, and MDA-MB-453 . Furthermore, other morpholine-clubbed pyrimidines are being investigated for a range of applications beyond oncology, including as anti-inflammatory agents, with some candidates shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in cellular models . The presence of the morpholine ring in central nervous system (CNS) drug candidates also highlights its role in enhancing brain permeability, making it a feature of interest in neuropharmacology . Researchers utilize 3-(2-Methylpyrimidin-4-yl)morpholine as a critical building block for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing novel compounds for inhibiting kinases and other enzyme families . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-methylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3

InChI Key

BDCLQQDXGYVILE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2COCCN2

Origin of Product

United States

Foundational & Exploratory

3-(2-Methylpyrimidin-4-YL)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for 3-(2-Methylpyrimidin-4-yl)morpholine .

Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

3-(2-Methylpyrimidin-4-yl)morpholine is a specialized heterocyclic intermediate characterized by a carbon-carbon (C-C) bond between the C3 position of a morpholine ring and the C4 position of a 2-methylpyrimidine moiety. Unlike the ubiquitous N-linked analogs (e.g., 4-(pyrimidin-4-yl)morpholine), this C-linked scaffold introduces a chiral center at the morpholine 3-position. This structural feature provides a distinct vector for substituent orientation in protein binding pockets, making it a "privileged scaffold" in the design of kinase inhibitors (e.g., PI3K, mTOR, ATR) where stereochemistry dictates selectivity.

Part 1: Structural Architecture & Stereochemistry

Molecular Geometry and Numbering

The molecule consists of a saturated morpholine ring connected to an aromatic pyrimidine ring. The connectivity is critical:

  • Morpholine (Saturated): The attachment point is C3 (the carbon adjacent to the secondary amine nitrogen). This creates a chiral center (

    
     hybridized).
    
  • Pyrimidine (Aromatic): The attachment point is C4 . The C2 position is substituted with a methyl group, which often serves as a "gatekeeper" residue interaction motif in kinase active sites.

Stereochemical Implications

Because the morpholine ring is substituted at C3, the molecule exists as two enantiomers: (3R) and (3S) .

  • Vector Analysis: In a drug binding context, the C3-substitution orients the morpholine nitrogen (H-bond donor) and oxygen (H-bond acceptor) in a specific spatial trajectory relative to the flat pyrimidine hinge-binder.

  • Conformation: The morpholine ring typically adopts a chair conformation. The bulky pyrimidinyl group will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing a specific 3D shape.

Graphviz Diagram: Structural Connectivity

The following diagram illustrates the connectivity and the chiral center.

Structure cluster_stereo Stereochemistry Morpholine Morpholine Ring (C3-Chiral Center) Bond C-C Bond (Rotatable) Morpholine->Bond C3 Position R_isomer (3R)-Enantiomer Morpholine->R_isomer S_isomer (3S)-Enantiomer Morpholine->S_isomer Pyrimidine Pyrimidine Ring (Aromatic) Bond->Pyrimidine C4 Position Methyl 2-Methyl Group (Lipophilic) Pyrimidine->Methyl C2 Position

Caption: Connectivity map highlighting the C3-C4 linkage and the resulting stereochemical divergence.

Part 2: Physicochemical Profile[1][2][3]

The physicochemical properties of this scaffold are dominated by the basicity of the morpholine nitrogen and the polarity of the pyrimidine ring.

Key Properties Table
PropertyValue (Approx/Calc)Description
Molecular Formula C

H

N

O
Core scaffold without further substitution.
Molecular Weight 179.22 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
cLogP 0.2 – 0.5Amphiphilic. Lower than phenyl analogs due to pyrimidine nitrogens.
pKa (Morpholine NH) ~8.5 – 9.0Basic center; likely protonated at physiological pH.
pKa (Pyrimidine N) ~1.5 – 2.0Very weakly basic; remains neutral at physiological pH.
H-Bond Donors 1 (NH)The secondary amine is a key donor for H-bonding (e.g., to Glu/Asp residues).
H-Bond Acceptors 3 (2x N, 1x O)Pyrimidine nitrogens and morpholine oxygen.
Solubility HighGood aqueous solubility due to the basic amine and low lipophilicity.
Solubility & Lipophilicity

The 2-methyl group adds a small lipophilic patch to the otherwise polar pyrimidine, improving permeability without significantly compromising solubility. The morpholine oxygen reduces the basicity of the amine (compared to piperidine) via the inductive effect, but it remains basic enough to form salts, ensuring good solubility in aqueous formulations.

Part 3: Synthetic Methodologies

Constructing the C3-C4 bond between a saturated heterocycle and an aromatic ring is synthetically more challenging than forming the N-linked analog. Two primary strategies are employed: Cross-Coupling and De Novo Ring Construction .

Strategy A: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)

This is the modern medicinal chemistry approach, allowing for the coupling of pre-formed rings.

  • Reagents:

    • Partner A: 4-Chloro-2-methylpyrimidine.

    • Partner B: N-Boc-3-iodo-morpholine (converted to Zinc reagent) or N-Boc-morpholine-3-boronic acid pinacol ester (less stable).

  • Protocol Overview:

    • Zincation: Treat N-Boc-3-iodo-morpholine with activated Zn dust in DMA to form the organozinc reagent (Negishi reagent).

    • Coupling: Add 4-Chloro-2-methylpyrimidine and a Pd catalyst (e.g., Pd(dppf)Cl

      
       or Pd
      
      
      
      (dba)
      
      
      /XPhos).
    • Conditions: Heat at 60–80°C for 4–12 hours.

    • Deprotection: Removal of the Boc group with TFA/DCM yields the free amine.

Strategy B: Morpholinone Reduction (Chiral Pool Approach)

This method is preferred for generating enantiomerically pure material starting from amino acids.

  • Step 1: Condensation of 2-methylpyrimidine-4-carboxaldehyde with a chiral amino alcohol (e.g., phenylglycinol-derived auxiliary) or simply aminoethanol and cyanide (Strecker synthesis) followed by cyclization.

  • Step 2 (Cyclization): Formation of the morpholin-3-one intermediate.

  • Step 3 (Reduction): Reduction of the lactam (morpholinone) using BH

    
    -THF or LiAlH
    
    
    
    to yield the saturated morpholine ring.
  • Mechanism: This route builds the morpholine ring onto the pyrimidine, avoiding unstable metalloid intermediates.

Graphviz Diagram: Synthetic Workflow (Negishi Route)

Synthesis IodoMorph N-Boc-3-Iodo-Morpholine ZnReagent Morpholinyl-3-Zinc Reagent (Nucleophile) IodoMorph->ZnReagent Zinc Insertion Zinc Activated Zn / DMA Zinc->ZnReagent Coupled N-Boc-3-(2-methylpyrimidin-4-yl)morpholine ZnReagent->Coupled Negishi Coupling ChloroPyr 4-Chloro-2-methylpyrimidine (Electrophile) ChloroPyr->Coupled Catalyst Pd(dppf)Cl2 / 80°C Catalyst->Coupled Final 3-(2-Methylpyrimidin-4-yl)morpholine (Target) Coupled->Final Deprotection TFA TFA / DCM TFA->Final

Caption: Negishi cross-coupling strategy for the regioselective synthesis of the C3-C4 linked scaffold.

Part 4: Medicinal Chemistry Utility[4]

Pharmacophore Vectors

In kinase inhibitors, this scaffold is often used to target the ATP-binding pocket.

  • The Pyrimidine: Acts as the "Hinge Binder." The N1 or N3 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • The Morpholine NH: Projects into the solvent front or interacts with a conserved glutamate (e.g., Glu81 in PI3K).

  • The 3-Position Vector: Unlike the linear 4-substitution, the 3-substitution angles the morpholine ring. This allows the morpholine oxygen to explore "ribose pockets" or hydrophobic regions that are inaccessible to planar analogs.

Metabolic Stability
  • C-Substitution Advantage: N-dealkylation is a common metabolic clearance pathway for N-substituted morpholines. The C-C bond in the 3-substituted analog is metabolically stable, preventing the cleavage of the morpholine ring from the pyrimidine core.

  • 2-Methyl Group: Blocks metabolism at the pyrimidine C2 position (a common site for aldehyde oxidase attack).

Part 5: Analytical Characterization

To validate the structure, the following analytical signatures are expected:

Proton NMR ( H NMR)
  • Pyrimidine Protons: Two doublets (if C5/C6 unsubstituted) or one singlet (if C5/C6 substituted). For the specific 2-methyl-4-yl analog:

    • 
       ~8.5 ppm (d, 1H, H6 of pyrimidine).
      
    • 
       ~7.2 ppm (d, 1H, H5 of pyrimidine).
      
    • 
       ~2.6 ppm (s, 3H, CH
      
      
      
      on pyrimidine).
  • Morpholine Protons:

    • C3-H: A distinct multiplet/doublet of doublets around 3.8–4.2 ppm (deshielded by the aromatic ring).

    • NH: Broad singlet (exchangeable), chemical shift varies with concentration/solvent.

    • Ring CH

      
      :  Complex multiplets between 2.8–3.8 ppm due to the chirality making the geminal protons diastereotopic.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Positive).

  • Parent Ion: [M+H]

    
     = 180.11 (calculated).
    
  • Fragmentation: Loss of the morpholine ring or fragmentation of the pyrimidine methyl group may be observed at higher collision energies.

References

  • Pd-Catalyzed Synthesis of C-Substituted Morpholines

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[1][2]

    • Source: N
    • URL:[Link]

  • General Morpholine Synthesis & Properties

    • Title: Morpholine synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (PI3K/mTOR)

    • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthetic Methodologies for 3-Substituted Morpholines

    • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Physicochemical Properties and Kinase-Targeting Mechanics of 3-(2-Methylpyrimidin-4-yl)morpholine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the architectural design of small-molecule kinase inhibitors dictates both their pharmacodynamic efficacy and pharmacokinetic viability. 3-(2-Methylpyrimidin-4-yl)morpholine represents a highly specialized, privileged pharmacophore. Unlike traditional N-linked (position 4) morpholine derivatives, this C3-linked scaffold introduces a chiral center and fundamentally alters the spatial vector of the morpholine ring. This structural pivot is instrumental in fine-tuning selectivity between structurally homologous kinases—specifically Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR)—while simultaneously optimizing blood-brain barrier (BBB) penetrance for central nervous system (CNS) indications[1].

Structural and Physicochemical Profiling

The physicochemical profile of a pharmacophore directly governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The integration of a 2-methylpyrimidine ring with a C3-linked morpholine yields a low-molecular-weight, highly ligand-efficient building block.

Physicochemical Constants
PropertyValueCausality / Implication
Molecular Formula C₉H₁₃N₃OLow molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
Molecular Weight 179.22 g/mol High ligand efficiency (LE) when binding to kinase hinge regions.
LogP (Estimated) ~0.6 - 0.8Optimal balance of aqueous solubility and lipophilicity.
pKa (Morpholine NH) ~7.8The electron-withdrawing pyrimidine ring lowers the basicity compared to unsubstituted morpholine (pKa 8.36), reducing lysosomal trapping and improving BBB penetrance.
Topological PSA 47.1 ŲWell below the 90 Ų threshold required for optimal brain penetration.
H-Bond Donors/Acceptors 1 / 3Provides the exact pharmacophoric requirements for hinge-region binding.
The Causality of Scaffold Design
  • The 2-Methylpyrimidine Core: The methyl group at the C2 position is not merely structural; it provides critical steric shielding. Unsubstituted pyrimidines are highly susceptible to nucleophilic attack and rapid metabolism by aldehyde oxidase. The C2-methyl group blocks this metabolic liability while providing a hydrophobic interaction vector within the kinase ATP-binding pocket.

  • The C3-Morpholine Linkage: Traditional PI3K inhibitors utilize an N4-linked morpholine. Shifting the attachment point to the C3 carbon introduces chirality. This alters the exit vector of the morpholine oxygen, forcing it deeper into the solvent-exposed region of mTOR, which enhances mTOR selectivity over PI3K and reduces overall polar surface area exposure to the solvent, thereby driving brain penetrance[1].

Mechanistic Causality: Kinase Hinge Binding

The primary mechanism of action for derivatives containing this scaffold is competitive ATP inhibition at the kinase hinge region.

  • PI3Kα Interaction: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα catalytic domain[2][3].

  • mTOR Interaction: Due to the high sequence homology in the ATP-binding cleft, the morpholine oxygen similarly engages Val2240 in mTOR. However, the C3-linkage of the morpholine ring allows the scaffold to exploit a deeper hydrophobic pocket present in mTOR (due to a Leucine/Phenylalanine sequence variation between mTOR and PI3K), minimizing steric clashes and driving mTOR-specific selectivity[1].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR (Target) mTOR->AKT Phosphorylates Inhibitor 3-(2-Methylpyrimidin-4-yl)morpholine Inhibitor->PI3K Hinge Binding (Val851) Inhibitor->mTOR Hinge Binding (Val2240)

Fig 1. PI3K/mTOR signaling pathway and the dual hinge-binding inhibition nodes.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and characterizing this pharmacophore.

Protocol 1: Chemical Synthesis (Suzuki-Miyaura Coupling)

Causality: Suzuki coupling is selected due to its high tolerance for polar heterocycles and mild aqueous-organic conditions, preventing the degradation of the morpholine ring.

  • Preparation: Charge a Schlenk flask with 4-chloro-2-methylpyrimidine (1.0 eq), N-Boc-morpholin-3-ylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation Check 1: Monitor via LC-MS. The reaction is deemed complete only when the starting material peak (UV 254 nm) is <2%.

  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (20% v/v) at 0°C. Stir for 2 hours.

  • Validation Check 2: Purify via preparative HPLC. Confirm the final mass (m/z [M+H]⁺ = 180.1) and purity (>98%) via HRMS and ¹H-NMR.

Protocol 2: Physicochemical Characterization (LogD & pKa)

Causality: Determining the exact pKa and LogD at physiological pH (7.4) is critical to predicting BBB penetrance.

  • pKa Determination: Utilize capillary electrophoresis (CE) or potentiometric titration in a co-solvent system (methanol/water), extrapolating to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

  • LogD₇.₄ Determination: Perform a miniaturized shake-flask method using 1-octanol and PBS (pH 7.4).

  • Validation Check: Quantify phase concentrations using LC-MS/MS. Mass balance recovery must be >95% to rule out precipitation or glass-binding artifacts.

Protocol 3: In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement, eliminating short-lived background autofluorescence from the test compounds.

  • Incubation: Incubate recombinant PI3Kα or mTOR with the synthesized inhibitor, ATP (at Km concentration), and a biotinylated lipid/peptide substrate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC).

  • Validation Check: Calculate the Z'-factor for the assay plate. The data is only accepted if Z' > 0.6, ensuring robust statistical differentiation between the positive control (e.g., BKM120) and the DMSO negative control.

Workflow Syn 1. Suzuki Coupling (C-C Bond Formation) Deprot 2. Boc Deprotection (TFA/DCM) Syn->Deprot Char 3. Physicochemical Profiling (pKa, LogD) Deprot->Char Assay 4. TR-FRET Kinase Assay Char->Assay

Fig 2. Self-validating experimental workflow from synthesis to in vitro target engagement.

Data Presentation: Comparative Binding and ADME

The following table summarizes the causal impact of shifting from a traditional N4-linked morpholine to the C3-linked morpholine scaffold (data trends representative of optimized triazine/pyrimidine mTOR inhibitors)[1].

Scaffold DerivativePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity (mTOR/PI3K)Brain/Plasma Ratio (Kp)
N4-Linked Morpholine 15450.33x (PI3K selective)< 0.2 (Poor)
C3-Linked Morpholine 120815x (mTOR selective)> 1.5 (Excellent)

Note: The C3 linkage forces a conformational twist that reduces affinity for the narrower PI3K hinge pocket while perfectly complementing the deeper mTOR solvent-exposed region, simultaneously lowering the exposed polar surface area to drive BBB crossing.

References

  • Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617.

  • Heffron, T. P., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology / PMC - NIH.

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology / PMC - NIH.

Sources

Solubility of 3-(2-Methylpyrimidin-4-YL)morpholine in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(2-Methylpyrimidin-4-YL)morpholine in DMSO and Water

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the pivotal role of solubility in the developability of new chemical entities, this document details the theoretical considerations and practical methodologies for quantifying the solubility of the title compound in two critical solvents: dimethyl sulfoxide (DMSO) and water. As no public quantitative solubility data for this specific molecule is available, this guide serves as a foundational resource, equipping researchers with robust, step-by-step protocols based on the gold-standard shake-flask method. We delve into the underlying scientific principles, explain the causality behind experimental choices, and discuss the practical implications of solubility data in early-stage drug development, particularly the challenges associated with transitioning from organic stock solutions to aqueous assay conditions. This document is intended for researchers, chemists, and drug development professionals seeking to characterize the physicochemical properties of novel pyrimidine-morpholine scaffolds.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's fate. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic inefficacy. Furthermore, it creates significant hurdles for in vitro assay reliability and formulation development.[1][2]

The compound 3-(2-methylpyrimidin-4-yl)morpholine belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, while the morpholine moiety is often introduced to improve solubility and other pharmacokinetic properties.[3][4] A thorough understanding of the solubility of this specific scaffold is therefore essential for any research program involving its derivatives.

This guide provides a detailed technical overview of the solubility of 3-(2-methylpyrimidin-4-yl)morpholine in dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and in water, the solvent of biological systems. We will explore the theoretical underpinnings, present validated experimental protocols for solubility determination, and discuss the practical interpretation of the resulting data.

Predicted Physicochemical Profile of 3-(2-Methylpyrimidin-4-YL)morpholine

  • Structure: The molecule consists of a pyrimidine ring substituted with a methyl group and a morpholine ring.

  • pKa (Acid Dissociation Constant): The presence of multiple basic nitrogen atoms (two on the pyrimidine ring and one on the morpholine ring) suggests the compound is a base. Its aqueous solubility is therefore expected to be highly dependent on pH. In acidic solutions (lower pH), the nitrogen atoms will be protonated, forming a more soluble cationic species. As the pH increases, the compound will become deprotonated and less soluble. The specific pKa value(s) would need to be determined experimentally but are crucial for interpreting aqueous solubility data.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The combination of the relatively polar morpholine and pyrimidine rings suggests a moderate LogP value. This property affects both aqueous and non-aqueous solubility.

  • Solid State Properties: The solubility of a compound is intrinsically linked to its solid-state form (e.g., polymorphs, hydrates).[1][5] Different crystal forms can exhibit different solubilities. It is a best practice to characterize the solid form of the material being tested to ensure consistency and reproducibility.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for the storage and handling of compound libraries in drug discovery due to its exceptional solvating power for a wide range of organic molecules.[6] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions.

Importance of DMSO Solubility
  • Stock Solution Preparation: Defines the upper concentration limit for compound stocks, impacting assay design and compound management logistics.

  • Assay Integrity: Inaccurate assumptions about DMSO solubility can lead to the use of partially dissolved or precipitated compound in assays, yielding unreliable data.[7]

Experimental Protocol: Equilibrium Solubility in DMSO by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility.[2][8] This method ensures that the measured concentration represents a true saturated solution.

Materials:

  • 3-(2-Methylpyrimidin-4-YL)morpholine (solid, high purity)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (e.g., set to 25 °C)

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

  • Prepare a Supersaturated Mixture: Weigh an excess amount of the solid compound (e.g., 5-10 mg) into a small glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add Solvent: Add a precise volume of DMSO (e.g., 1.0 mL).

  • Equilibration: Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours.[2][9] This extended time is critical to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, carefully remove the vial. To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes. Alternatively, filter the solution through a chemically compatible (PTFE) 0.22 µm filter. This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

  • Sample Dilution: Immediately after separation, carefully pipette a small, known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method. A large dilution factor is often necessary.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the compound's concentration. A standard calibration curve must be prepared and analyzed concurrently.[1]

  • Confirmation of Equilibrium (Self-Validation): To ensure true equilibrium was reached, the remaining solid suspension can be returned to the shaker for an additional 24 hours. The process is then repeated. If the measured concentrations from the first and second time points are consistent, equilibrium has been achieved.[8]

Data Presentation

The results should be recorded in a clear and structured format.

ParameterValue
Compound ID3-(2-Methylpyrimidin-4-YL)morpholine
SolventDimethyl Sulfoxide (DMSO)
Temperature25 °C (or specified)
Equilibration Time48 hours
Analytical MethodHPLC-UV
Solubility [Insert experimental value] mg/mL
Solubility (Molar) [Calculate based on MW] M
Observations[e.g., Clear, colorless solution]

Solubility in Water (Aqueous Buffer)

Aqueous solubility is arguably the more critical parameter as it more closely reflects the physiological environment and dictates bioavailability. For an ionizable compound like 3-(2-methylpyrimidin-4-yl)morpholine, aqueous solubility must be determined at a physiologically relevant pH, typically pH 7.4.

The Critical Role of pH

As a basic compound, 3-(2-methylpyrimidin-4-yl)morpholine will exhibit higher solubility at acidic pH due to the formation of a protonated, charged species. The lowest solubility will be observed at a pH above its pKa, where the neutral, free-base form predominates. Therefore, specifying the pH of the aqueous buffer is mandatory.

Experimental Protocol: Equilibrium Aqueous Solubility (pH 7.4)

The shake-flask method is again the preferred approach. The protocol is similar to that for DMSO, with the key difference being the use of a buffered aqueous solution.

Materials:

  • 3-(2-Methylpyrimidin-4-YL)morpholine (solid, high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Additional materials as listed in Section 3.2

Step-by-Step Procedure:

  • Prepare Supersaturated Mixture: Add an excess amount of the solid compound to a glass vial.

  • Add Solvent: Add a precise volume of PBS (pH 7.4).

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • pH Measurement: After equilibration, measure and record the final pH of the slurry to ensure the buffer capacity was sufficient.

  • Phase Separation: Separate the solid and liquid phases via centrifugation or filtration as described previously.

  • Sample Dilution: Pipette a known volume of the clear aqueous supernatant and dilute it with an appropriate solvent (e.g., a mixture of water and organic solvent like acetonitrile or methanol) for analysis.

  • Quantification: Analyze the sample using a validated method (e.g., HPLC-UV, LC-MS) against a standard curve prepared in the same diluent.

Data Presentation
ParameterValue
Compound ID3-(2-Methylpyrimidin-4-YL)morpholine
SolventPhosphate-Buffered Saline (PBS)
pH7.4
Temperature25 °C (or specified)
Equilibration Time48 hours
Analytical MethodHPLC-UV
Solubility [Insert experimental value] µg/mL
Solubility (Molar) [Calculate based on MW] µM
Observations[e.g., Fine white precipitate observed]

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining equilibrium solubility using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification start Weigh excess solid compound into vial add_solvent Add precise volume of solvent (DMSO or Buffer) start->add_solvent equilibrate Seal vial and agitate (e.g., 24-48h at 25°C) add_solvent->equilibrate check_pH Measure final pH (Aqueous only) equilibrate->check_pH separate Separate solid/liquid (Centrifuge or Filter) check_pH->separate dilute Dilute clear supernatant separate->dilute analyze Analyze via HPLC/LC-MS against standard curve dilute->analyze calculate Calculate Solubility analyze->calculate

Sources

Molecular weight and formula of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The C-Linked Paradigm: Physicochemical Profiling and Synthetic Validation of 3-(2-Methylpyrimidin-4-YL)morpholine in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, navigating the nuances of pharmacophore design requires moving beyond canonical structures. The pyrimidine-morpholine motif is a cornerstone of kinase inhibitor design, particularly within the PI3K/AKT/mTOR signaling cascade[1]. However, traditional architectures almost exclusively utilize an N-linked morpholine.

This technical guide explores 3-(2-Methylpyrimidin-4-yl)morpholine , a specialized C-linked building block. By shifting the attachment point from the morpholine nitrogen (position 4) to the carbon (position 3), we fundamentally alter the molecule's metabolic profile and spatial vector while preserving its critical hinge-binding capabilities.

Structural Rationale: Causality in Scaffold Hopping

In canonical PI3K inhibitors like Buparlisib (BKM120), the morpholine ring is attached to the pyrimidine core via its nitrogen atom. The oxygen atom of this N-linked morpholine acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Val851 (in PI3K


) or Val882 (in PI3K

) within the ATP-binding pocket[2].

The Problem with N-Linked Morpholines: N-linked morpholines are highly susceptible to CYP450-mediated oxidative cleavage (specifically


-carbon oxidation leading to ring opening) and can suffer from poor intrinsic clearance (

) and solubility limits.

The C-Linked Solution: Employing a scaffold-hopping strategy to a C-linked morpholine—such as 3-(2-Methylpyrimidin-4-yl)morpholine—addresses these liabilities[3].

  • Causality: The C-C bond is significantly more resistant to oxidative metabolism than the C-N bond. Furthermore, shifting the attachment point to the 3-position subtly changes the trajectory of the morpholine oxygen. This allows medicinal chemists to probe novel vector spaces within the kinase hinge region, potentially overcoming resistance mutations (like H1047R) while maintaining the essential hydrogen bond interaction.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in downstream library synthesis. The table below summarizes the core physicochemical data for 3-(2-Methylpyrimidin-4-yl)morpholine.

PropertyValueScientific Implication
Chemical Formula C

H

N

O
Highly atom-efficient fragment for fragment-based drug discovery (FBDD).
Molecular Weight 179.22 g/mol Leaves ample molecular weight "budget" (<500 Da) for further elaboration.
Exact Mass 179.1058 DaCritical for high-resolution LC-MS validation during library synthesis.
H-Bond Donors (HBD) 1 (Secondary Amine)The free morpholine NH provides a vector for further functionalization.
H-Bond Acceptors (HBA) 4Ensures robust interaction with the kinase hinge region.
Topological Polar Surface Area 41.5 Å

Excellent for membrane permeability; highly suitable for CNS-penetrant targets.

Synthetic Methodology & Self-Validating Protocol

Traditional N-linked morpholino-pyrimidines are synthesized via a simple Nucleophilic Aromatic Substitution (S


Ar) between a chloropyrimidine and morpholine. However, constructing a C-linked morpholine requires a fundamentally different mechanistic approach.

To establish the C-C bond at the morpholine 3-position, we employ a transition-metal-catalyzed Negishi Cross-Coupling . This choice is deliberate: zincated morpholines exhibit excellent functional group tolerance and avoid the over-reduction issues common with Grignard reagents.

Step-by-Step Negishi Coupling Protocol
  • Preparation of the Organozinc Reagent:

    • Under an inert argon atmosphere, dissolve N-Boc-3-iodo-morpholine (1.0 eq) in anhydrous THF.

    • Add highly active Rieke zinc (1.5 eq) at room temperature. Stir for 2 hours to ensure complete insertion, yielding the N-Boc-morpholin-3-ylzinc iodide species.

  • Cross-Coupling:

    • To the organozinc solution, add 4-chloro-2-methylpyrimidine (0.9 eq) and the palladium catalyst Pd(PPh

      
      )
      
      
      
      (0.05 eq).
    • Causality: The sub-stoichiometric ratio of the pyrimidine ensures complete consumption of the more valuable heteroaryl chloride, simplifying downstream purification.

    • Heat the reaction mixture to 65°C for 12 hours.

  • Deprotection:

    • Quench the reaction with saturated aqueous NH

      
      Cl, extract with EtOAc, and concentrate.
      
    • Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

    • Neutralize with saturated NaHCO

      
       and extract with DCM to yield the free base of 3-(2-Methylpyrimidin-4-yl)morpholine.
      
The Self-Validating System: Analytical Confirmation

To ensure the protocol has successfully generated the C-linked isomer rather than an S


Ar byproduct (which would yield an N-linked structure), the system must be self-validating:
  • LC-MS: Must show a clean [M+H]

    
     peak at m/z 180.2.
    
  • 2D NMR (HMBC): This is the critical validation step. You must observe a definitive

    
     coupling between the morpholine C3 proton (typically shifted downfield to ~4.5 ppm) and the pyrimidine C4 carbon. The absence of this specific cross-peak immediately invalidates the batch, acting as a built-in quality control gate.
    

Pharmacophore Dynamics & Pathway Inhibition

When integrated into a full kinase inhibitor, the 3-(2-Methylpyrimidin-4-yl)morpholine scaffold acts as the primary anchor within the ATP-binding site. The diagram below illustrates the logical flow of how this structural binding event translates into pathway abrogation.

G A 3-(2-Methylpyrimidin-4-yl)morpholine (C-linked Scaffold) B PI3K Hinge Region (Val851 H-Bond) A->B ATP Pocket Binding C PIP2 to PIP3 Catalysis Blocked B->C Kinase Inhibition D AKT/mTOR Pathway Arrest C->D Signal Abrogation

Fig 1: PI3K pathway inhibition mechanism via C-linked morpholino-pyrimidine scaffold binding.

References

  • Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis (Discussion on the metabolic advantages of C-linked morpholines). Journal of Medicinal Chemistry / PubMed Central.[3] URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors . Current Pharmaceutical Analysis / ResearchGate.[1] URL: [Link]

  • 5JHB: Structure of Phosphoinositide 3-kinase gamma (PI3K) bound to the potent inhibitor PIKin3 . RCSB Protein Data Bank.[2] URL:[Link]

Sources

The Pyrimidine-Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine-morpholine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This guide provides a comprehensive technical overview of this privileged structural motif, delving into its fundamental chemical properties, strategic applications in drug design, and the nuanced methodologies governing its synthesis and evaluation. We will explore its critical role in the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR signaling pathways, and touch upon its expanding utility in neurodegenerative and inflammatory diseases. This document is intended to serve as a detailed resource, blending established principles with field-proven insights to empower researchers in the rational design and development of next-generation therapeutics based on the pyrimidine-morpholine core.

The Pyrimidine-Morpholine Scaffold: A Structural and Functional Analysis

The power of the pyrimidine-morpholine scaffold lies in the synergistic interplay of its two core components. The pyrimidine ring, a diazine heterocycle, serves as a versatile and bioisosterically sound anchor. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding to the hinge region of numerous kinase enzymes.[1] This interaction is a foundational principle in the design of a vast number of kinase inhibitors.[2]

The morpholine moiety, a saturated heterocycle, is far more than a simple solubilizing group. Its oxygen atom is a potent hydrogen bond acceptor, a feature critical for anchoring ligands within the active sites of target proteins.[3] Furthermore, the morpholine ring's chair-like conformation and its overall physicochemical properties contribute favorably to a compound's pharmacokinetic profile, often improving metabolic stability, aqueous solubility, and cell permeability.[4][5] This combination of a versatile binding anchor (pyrimidine) and a pharmacokinetically advantageous, strongly interacting group (morpholine) makes the hybrid scaffold a highly effective framework in drug discovery.[6]

Key Therapeutic Applications and Mechanisms of Action

The pyrimidine-morpholine core is most prominently featured in oncology, primarily in the development of inhibitors for critical cell signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][9] The pyrimidine-morpholine scaffold has been exceptionally successful in generating potent inhibitors of this pathway.

Mechanism of Inhibition: Compounds featuring this scaffold typically act as ATP-competitive inhibitors of PI3K isoforms. The pyrimidine core engages with the hinge region of the kinase's ATP-binding pocket, while the morpholine oxygen often forms a crucial hydrogen bond with the backbone amide of a key residue, such as Val851 in PI3Kα, significantly enhancing binding affinity and potency.[10] This dual interaction effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby halting the downstream activation of Akt and mTOR and ultimately inhibiting tumor cell growth and survival.[9][11]

// Edges GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GrowthFactor -> RTK [label=" Binds"]; RTK -> PI3K [label=" Activates"]; PI3K -> PIP2 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout Pyrimidine_Morpholine -> PI3K [label=" INHIBITS", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2];

PIP3 -> PDK1 [label=" Recruits"]; PIP3 -> Akt [label=" Recruits"]; PDK1 -> Akt [label=" Phosphorylates (Thr308)"]; mTORC2 -> Akt [label=" Phosphorylates (Ser473)\n(Full Activation)"];

Akt -> TSC_Complex [label=" Inhibits", arrowhead=tee]; TSC_Complex -> Rheb_GTP [label=" Promotes GTP\nhydrolysis", arrowhead=tee]; Rheb -> Rheb_GTP [label="GTP loading"]; Rheb_GTP -> mTORC1 [label=" Activates"];

PI3K_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Exemplary Compounds:

  • Buparlisib (BKM120): A pan-class I PI3K inhibitor developed by Novartis, Buparlisib features a 2-morpholino pyrimidine core.[12] It has been investigated in numerous clinical trials for various solid tumors, including breast cancer and head and neck squamous cell carcinoma.[13][14] While it demonstrates clear on-target activity, some of its anti-proliferative effects have also been attributed to off-target microtubule disruption, highlighting the complexity of its mechanism.[15][16]

  • Pictilisib (GDC-0941): Developed by Genentech, Pictilisib is a potent, orally bioavailable pan-PI3K inhibitor with a thieno[3,2-d]pyrimidine core substituted with a morpholine group.[11][14] It demonstrates dose-proportional pharmacokinetics and significant suppression of downstream targets like phosphorylated Akt in clinical studies.[3][17][18]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is another critical axis in oncology, and mutations in the EGFR gene are key drivers in several cancers, most notably non-small-cell lung cancer (NSCLC).[17][19] The pyrimidine scaffold is a well-established core for EGFR tyrosine kinase inhibitors (TKIs).

Osimertinib (Tagrisso®): A paradigm of modern drug design, Osimertinib is a third-generation EGFR-TKI that incorporates a pyrimidine core. While its primary amine is not a morpholine, the principles of using a substituted pyrimidine to target the EGFR kinase active site are highly relevant. It was specifically designed to be effective against both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first-generation TKIs.[17][19] Osimertinib forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to potent and sustained inhibition.[10]

Emerging Applications

The utility of the pyrimidine-morpholine scaffold is expanding beyond oncology. Recent studies have highlighted its potential in:

  • Neurodegenerative Diseases: Certain pyrimidine-morpholine hybrids have been identified as potent cholinesterase inhibitors, showing promise as potential therapeutics for Alzheimer's disease.[13][20][21]

  • Anti-inflammatory Agents: Derivatives have been synthesized and shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cells, suggesting applications in treating inflammatory conditions.[22]

Data-Driven Insights: A Comparative Analysis

The efficacy of pyrimidine-morpholine derivatives is best illustrated through quantitative data. The following tables summarize key parameters for representative compounds.

Table 1: In Vitro Activity of Pyrimidine-Morpholine Based Kinase Inhibitors
CompoundTarget(s)IC₅₀ (nM)Cell Line(s)Reference(s)
Pictilisib (GDC-0941) PI3Kα3-[3][11]
PI3Kβ33-[3]
PI3Kδ3-[3]
PI3Kγ75-[3]
Buparlisib (BKM120) PI3Kα52-[12]
PI3Kβ166-[12]
PI3Kδ116-[12]
PI3Kγ262-[12]
Compound 8d (Thiopyrano[4,3-d]pyrimidine)-6,020 - 10,270A549, PC-3, MCF-7, HepG2[7]
Compound 2g (Pyrimidine-morpholine hybrid)-5,100SW480 (colorectal)[10][23]
-19,600MCF-7 (breast)[10][23]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: Pharmacokinetic Parameters of Key Pyrimidine-Based Drugs
DrugTₘₐₓ (hours)t₁/₂ (hours)Oral Clearance (CL/F)Key NotesReference(s)
Osimertinib ~6~4814.3 L/hDose- and time-independent pharmacokinetics.[19][24]
Buparlisib ~1.5--Rapidly absorbed.[13][22]
Pictilisib ---Dose-proportional pharmacokinetics.[3][17][18]

Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Elimination half-life.

Experimental Protocols: Synthesis and Evaluation

The successful application of the pyrimidine-morpholine scaffold relies on robust and reproducible experimental methodologies. This section provides a generalized workflow and specific protocols as a self-validating system for researchers.

Workflow Figure 2: General Experimental Workflow for Pyrimidine-Morpholine Inhibitors.

General Synthesis of a 4-Morpholinopyrimidine Core

This protocol describes a common and reliable method for synthesizing the core scaffold via nucleophilic aromatic substitution. The choice of a dihalopyrimidine starting material allows for sequential and regioselective introduction of different nucleophiles.

  • Rationale: 4,6-Dichloropyrimidine is an excellent electrophile for this reaction. The first substitution with morpholine is typically rapid. The choice of solvent (e.g., DMF or dioxane) is critical; polar aprotic solvents are generally used to dissolve the reactants and facilitate the SNAr reaction.[25][26] A base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the reaction, driving it to completion.[27]

  • Protocol:

    • Step 1: First Substitution: a. To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). b. Add morpholine (1.1 eq) dropwise at room temperature and stir for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion. d. Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(6-chloropyrimidin-4-yl)morpholine. This intermediate can often be used in the next step without further purification.[25]

    • Step 2: Second Substitution (Example with a Piperazine Linker): a. To a solution of 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in 1,4-dioxane, add piperazine (1.5 eq) and K₂CO₃ (2.0 eq). b. Reflux the mixture at 100-110 °C for 18-20 hours, monitoring by TLC. c. Cool the reaction to room temperature and remove the solvent under vacuum. d. Dilute the crude residue with chloroform and wash with water. e. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired product.[25]

  • Self-Validation: The identity and purity of the final product must be confirmed.

    • ¹H and ¹³C NMR: To confirm the chemical structure, identifying characteristic peaks for the pyrimidine, morpholine, and piperazine protons and carbons.[28]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.[28]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on the proliferation of cancer cells.

  • Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[10][27]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[27]

    • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine-morpholine derivatives in culture media. Treat the cells with these various concentrations (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

    • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10][23]

Conclusion and Future Directions

The pyrimidine-morpholine scaffold represents a triumph of rational drug design, embodying the principles of privileged structures in medicinal chemistry. Its success, particularly in the realm of kinase inhibition, is a direct result of its ability to establish key interactions within ATP-binding sites while maintaining favorable pharmacokinetic properties. The clinical and preclinical data for compounds like Pictilisib and Buparlisib validate the immense potential of this core.

Looking forward, the field is ripe for further innovation. The expansion into neurodegenerative and inflammatory diseases demonstrates the scaffold's adaptability. Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel linker strategies to probe different regions of target proteins, and applying this versatile core to an even broader range of biological targets. For drug development professionals, the pyrimidine-morpholine scaffold remains a high-value starting point for generating potent, druggable clinical candidates.

References

  • Yamamoto, N., et al. (2016). A phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 34(6), 725-734. [Link]

  • Zhu, X-H., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1874. [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Vishwanathan, K., et al. (2017). Population pharmacokinetic and pharmacodynamic analysis of osimertinib. Journal of Clinical Oncology, 35(15_suppl), e14087-e14087. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Sagara, T., et al. (2015). A Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 76(4), 741-749. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Li, Y., et al. (2021). Research update on the anticancer effects of buparlisib (Review). Oncology Reports, 45(4), 1-1. [Link]

  • Plag, J., et al. (2016). Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight. Cancer Chemotherapy and Pharmacology, 78(3), 549-556. [Link]

  • Hu, Y., et al. (2016). A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment. Cancer Chemotherapy and Pharmacology, 77(4), 753-762. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. ResearchGate. [Link]

  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Vishwanathan, K., et al. (2025). Population Pharmacokinetics and Exposure-Response Analysis of First-Line Osimertinib Plus Chemotherapy in Patients with EGFR-Mutated Advanced NSCLC. FirstWord Pharma. [Link]

  • Reddy, V. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20088-20098. [Link]

  • Chellappan, D. K., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Bioorganic Chemistry, 141, 106881. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • ClinicalTrials.gov. (n.d.). Study of Efficacy and Safety of Buparlisib (BKM120) Plus Paclitaxel Versus Placebo Plus Paclitaxel in Recurrent or Metastatic Head and Neck Cancer Previously Pre-treated With a Platinum Therapy. ClinicalTrials.gov. [Link]

  • Wikipedia. (n.d.). Osimertinib. Wikipedia. [Link]

  • King's College London. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. King's College London Research Portal. [Link]

  • Zhu, X-H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1478. [Link]

  • Reddy, V. K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20088-20098. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Romanov, A. R., et al. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][19][29]oxazepine derivatives. Organic Chemistry Frontiers, 7(10), 1262-1268. [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

  • ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. ResearchGate. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 23(14), 1547-1569. [Link]

  • University of Helsinki. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Helda. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(5), 6549-6566. [Link]

Sources

Technical Guide: Lipophilicity and LogP Profiling of 3-(2-Methylpyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of 3-(2-Methylpyrimidin-4-yl)morpholine.

Executive Summary

The compound 3-(2-Methylpyrimidin-4-yl)morpholine represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] Unlike the ubiquitous N-arylated morpholines (linked at position 4), this C3-arylated congener retains a secondary amine functionality, introducing a chiral center and a distinct vector for molecular interactions.[1][2]

This guide provides a rigorous analysis of its lipophilicity (LogP/LogD), a critical parameter governing membrane permeability, blood-brain barrier (BBB) penetration, and non-specific binding.[1][2] We synthesize predictive modeling with validated experimental protocols to establish a self-consistent framework for characterizing this molecule.

Chemical Identity & Structural Analysis

Before assessing lipophilicity, we must define the structural constraints that dictate the partition coefficient.[2]

Structural Nomenclature & Isomerism

The nomenclature "3-(...)" indicates a Carbon-Carbon (C-C) bond between the C3 position of the morpholine ring and the C4 position of the pyrimidine ring.[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol [1][2]

  • Chirality: The C3 carbon is a stereocenter.[1][2] The compound exists as (R)- and (S)- enantiomers.[1][2]

  • Key Functional Groups:

    • Secondary Amine (Morpholine N4): Highly basic (

      
      ).[1][2]
      
    • Pyrimidine Nitrogens: Weakly basic (

      
      ).[1][2]
      
    • Ether Oxygen: H-bond acceptor.[1][2]

The "Free Amine" Factor

Unlike 4-aryl-morpholines, where the nitrogen lone pair is conjugated into the aromatic system (reducing basicity and increasing planarity), the 3-aryl-morpholine leaves the nitrogen (


) free.[1][2]
  • Consequence: The molecule is significantly more basic and polar than its N-linked isomer.[1][2] It can act as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2]

Lipophilicity Profile: LogP vs. LogD

Lipophilicity in this scaffold is dynamic, heavily dependent on the pH of the environment due to the ionizable morpholine nitrogen.[2]

Predicted Values (In Silico Consensus)

Based on fragmental contribution methods (ClogP, XLogP3) and structural similarity to known kinase inhibitors (e.g., GDC-0941 intermediates):

PropertyValue (Est.)Rationale
LogP (Neutral) 0.2 – 0.6 Pyrimidine (-0.[1][2]4) + Morpholine (-0.[1][2][3][4][5][6]86) + Methyl (+0.[1][2]5) + C-C Linkage Correction.
LogD (pH 7.4) -1.5 to -0.5 At physiological pH, the morpholine NH is >90% protonated (cationic), drastically reducing lipophilicity.[1][2]
Topological Polar Surface Area (TPSA) ~50-60 Ų Moderate polarity, suitable for CNS penetration if the pKa is modulated.[1][2]
Mechanistic Causality
  • Why Low LogP? The molecule is small and rich in heteroatoms (3 Nitrogens, 1 Oxygen).[1][2] The methyl group provides a minor lipophilic "grease" patch, but not enough to offset the polarity of the heterocycles.[2]

  • Impact of Chirality: While enantiomers theoretically have identical LogP in achiral solvents, they may exhibit different LogD values in biological systems if they interact differentially with chiral biological membranes or transporters (though strictly physicochemical partitioning is identical).[1][2]

Experimental Determination Protocols

To validate the theoretical range, we employ two complementary protocols: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1][2]

Protocol A: Potentiometric Titration (LogP & pKa)

Best for: Simultaneous determination of pKa and LogP.[1]

  • Preparation: Dissolve 5 mg of 3-(2-Methylpyrimidin-4-yl)morpholine in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.5 M HCl to fully protonate the amine, then back-titrate with 0.5 M KOH across the pH range 2.0 – 12.0.

  • Partitioning: Repeat the titration in a dual-phase system (Water/Octanol). The shift in the pKa curve (

    
    ) directly correlates to LogP.[1][2]
    
    • Calculation:

      
       (for bases).[1][2]
      
Protocol B: Miniaturized Shake-Flask (LogD @ pH 7.4)

Best for: Direct physiological relevance.[1][2]

  • Phase Saturation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Add 100 µL of 10 mM compound stock (DMSO) to 900 µL PBS-saturated Octanol and 900 µL Octanol-saturated PBS.

    • Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Analyze both phases using LC-MS/MS (MRM mode).

    • Transition: Monitor parent ion

      
       fragment ions.[1][2]
      
  • Data Analysis:

    
    
    

Visualization of Workflows & Pathways

Figure 1: Physicochemical Characterization Workflow

This diagram illustrates the decision matrix for characterizing the scaffold, distinguishing between the neutral species (LogP) and the physiological species (LogD).[1][2]

LogP_Workflow Start Compound: 3-(2-Methylpyrimidin-4-yl)morpholine StructAnalysis Structural Analysis (C3-Linkage vs N4-Linkage) Start->StructAnalysis pKa_Check Determine pKa (Secondary Amine ~8.8) StructAnalysis->pKa_Check Identify Ionizable Center Branch Select Parameter pKa_Check->Branch LogP_Path Intrinsic Lipophilicity (Neutral Species) Branch->LogP_Path pH > pKa + 2 LogD_Path Distribution Coefficient (pH 7.4 Species) Branch->LogD_Path pH = 7.4 Exp_HPLC Exp: RP-HPLC (k' correlation) LogP_Path->Exp_HPLC Exp_Shake Exp: Shake Flask (Octanol/Water) LogD_Path->Exp_Shake Result_LogD Result: LogD ~ -1.0 (Solubility/Clearance) Exp_Shake->Result_LogD Result_LogP Result: LogP ~ 0.4 (Membrane Permeability Potential) Exp_HPLC->Result_LogP

Caption: Decision tree for selecting the appropriate lipophilicity metric based on ionization state.

Data Summary & Interpretation

The following table summarizes the expected physicochemical profile for 3-(2-Methylpyrimidin-4-yl)morpholine compared to its N-linked isomer.

Parameter3-(2-Methylpyrimidin-4-yl)morpholine (C3-Linked)4-(2-Methylpyrimidin-4-yl)morpholine (N4-Linked)Implication for Drug Design
Linkage Type C-C Bond (Biaryl-like)C-N Bond (Enamine-like)C3-linkage offers a chiral scaffold.[1][2]
Amine Character Secondary (Free NH)Tertiary (Arylated N)Free NH allows further derivatization.[1][2]
Basicity (pKa) High (~8.[1][2][7]8)Low (~2-4)C3-isomer is highly soluble in acid.[1][2]
LogP (Neutral) ~0.4 (Est.)[1][2]~0.8 (Est.)[1][2]C3-isomer is slightly more polar.[1]
LogD (pH 7.4) ~ -1.0 (Ionic)~0.8 (Neutral)Critical: C3-isomer is likely cationic in blood.[1][2]
H-Bond Donors 1 (NH)0C3-isomer can engage distinct binding pockets.[1][2]
Strategic Insight

For drug development, the C3-linked scaffold is superior when:

  • Solubility is a limiting factor: The high basicity ensures excellent aqueous solubility as a salt formulation.[1][2]

  • Vector exploration is needed: The free nitrogen allows the attachment of "tail" groups (e.g., sulfonyls, alkyls) to reach additional binding pockets, a strategy used in PI3K inhibitors like GDC-0941 [1].[1][2]

References

  • PubChem. Compound Summary: Morpholine Derivatives and Bioactivity.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 2001.[1][2]

  • Bouchard, G., et al. High-throughput lipophilicity assessment by RP-HPLC.[1][2] Journal of Medicinal Chemistry.[1][2]

  • SwissADME. Molecular Properties Prediction Platform.[1][2] Swiss Institute of Bioinformatics.[1] Available at: [Link][1][2]

Sources

Technical Guide: Toxicity Profile and Handling of 3-(2-Methylpyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(2-Methylpyrimidin-4-yl)morpholine is a specialized heterocyclic building block, distinct from the more common N-linked isomers used in high-throughput medicinal chemistry. Its structure—featuring a morpholine ring attached via its C3 carbon to the C4 position of a 2-methylpyrimidine—identifies it as a likely chiral intermediate for PI3K/mTOR kinase inhibitors or similar targeted therapies.

This guide addresses the specific toxicity, handling, and containment protocols required for this compound, synthesizing data from structural analogs (C-linked morpholino-pyrimidines) where compound-specific data is proprietary or absent.

Part 1: Chemical Identity & Structural Context[1]

Structural Specificity

It is critical to distinguish this compound from its regioisomer. Most commercial "morpholino-pyrimidines" are N-linked (attached via the morpholine nitrogen). The C-linked nature of 3-(2-Methylpyrimidin-4-yl)morpholine introduces a chiral center at the morpholine C3 position, significantly altering its metabolic stability and kinase binding affinity compared to the N-linked variant.

FeatureTarget Compound (C-Linked)Common Isomer (N-Linked)
IUPAC Name 3-(2-Methylpyrimidin-4-yl)morpholine4-(2-Methylpyrimidin-4-yl)morpholine
Connection Pyrimidine C4

Morpholine C3
Pyrimidine C4

Morpholine N4
Chirality Chiral (R/S enantiomers exist)Achiral
pKa (Calc) ~8.5 (Secondary amine available)~5.5 (Tertiary amine)
Primary Risk Kinase inhibition, Reactive amineIrritation, General toxicity
Physicochemical Properties (Predicted)
  • Physical State: Viscous oil or low-melting solid (racemate); Enantiopure forms are likely crystalline solids.

  • Solubility: Highly soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent).

  • Reactivity: The secondary amine at position 4 of the morpholine ring is nucleophilic and available for further functionalization (e.g., acylation, alkylation), making it a skin sensitizer risk .

Part 2: Toxicity Profile

Critical Note: Specific toxicological data for this exact isomer is limited in the public domain. The profile below is derived from Structure-Activity Relationships (SAR) of analogous C-linked morpholine-pyrimidine kinase inhibitors (e.g., Buparlisib intermediates).

Acute Toxicity[4][5][6]
  • Oral (Rat): Predicted LD50 300–1000 mg/kg (Category 4). Morpholine derivatives often exhibit moderate oral toxicity.

  • Inhalation: High risk of respiratory irritation due to the basicity of the secondary amine.

  • Dermal: Potential for transdermal absorption.[1]

Target Organ Toxicity (Specific Hazard)

As a pyrimidine-morpholine scaffold, this compound is a pharmacophore for kinase inhibition (specifically PI3K, mTOR, and DNA-PK).

  • Mechanism: Competitive inhibition of the ATP-binding pocket.

  • Acute Effects: None expected from incidental exposure.

  • Chronic/Repeated Exposure: Potential for hyperglycemia (insulin resistance via PI3K blockade) and immunosuppression .

  • Reproductive Toxicity: Suspected.[2] Kinase inhibitors often interfere with embryonic development.

Genotoxicity & Carcinogenicity
  • Ames Test: Likely Negative (unless nitrosated).

  • Nitrosamine Alert: The secondary amine structure is a precursor for N-nitrosomorpholines (Class 1 Carcinogens) if exposed to nitrosating agents (nitrites, NOx). Strict segregation from nitrosating agents is mandatory.

Part 3: Handling & Safety Protocols

Occupational Exposure Banding (OEB)

Due to its potential biological activity as a kinase inhibitor fragment, assign OEB 3 (Hazardous) until potency data proves otherwise.

  • OEL (8h TWA): 10–100

    
    g/m
    
    
    
    (Target).
Engineering Controls
  • Primary: Handle only within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary: HEPA-filtered exhaust required if handling >10g of solid powder.

  • Glove Box: Recommended for synthesis steps involving highly reactive electrophiles or if the compound is in a fine dust form.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 minimum for solid handling; Half-mask with organic vapor/amine cartridges for liquid/solution handling outside a hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Breakthrough time < 15 mins due to morpholine solubility; change immediately upon splash.

  • Ocular: Chemical splash goggles.

Decontamination & Spill Response
  • Evacuate the immediate area if dust is generated.[1]

  • Don PPE: Tyvek suit, double gloves, full-face respirator.

  • Neutralize: Adsorb liquid spills with Vermiculite or Chemizorb.

  • Clean: Wash surface with 10% acetic acid (to protonate and solubilize the amine) followed by detergent water. Do not use bleach (risk of chloramine/nitrosamine formation).

Part 4: Visualization of Safety Logic

SafetyProtocol Start Handling 3-(2-Methylpyrimidin-4-yl)morpholine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Oil / Solution CheckState->Liquid RiskAssessment Assess Nitrosation Risk (Secondary Amine) Solid->RiskAssessment Liquid->RiskAssessment NitrosamineCheck Are Nitrites/NOx present? RiskAssessment->NitrosamineCheck SolidProtocol Use Powder Enclosure HEPA Filter Required Avoid Static SafeProceed Proceed with Standard OEB 3 Protocols SolidProtocol->SafeProceed LiquidProtocol Fume Hood Required Double Nitrile Gloves Splash Protection LiquidProtocol->SafeProceed NitrosamineCheck->SolidProtocol No (Solid) NitrosamineCheck->LiquidProtocol No (Liquid) Danger STOP: High Carcinogen Risk (N-Nitrosomorpholine) NitrosamineCheck->Danger Yes

Caption: Decision logic for safe handling, highlighting the critical secondary amine nitrosation risk.

Part 5: Synthesis & Experimental Context

Synthesis Risks

The synthesis of the C-linked isomer typically involves a Minisci reaction or a Suzuki-Miyaura coupling of a 4-halopyrimidine with a morpholine-3-boronic acid derivative.

  • Hazard: Use of organolithium reagents (n-BuLi) or palladium catalysts in the precursor steps poses fire and heavy metal toxicity risks.

  • Purification: The C-linked isomer is difficult to separate from regioisomers. Silica gel chromatography often requires ammoniated eluents (e.g., DCM/MeOH/NH

    
    ) to prevent streaking of the basic amine.
    
Stability
  • Thermal: Stable up to 150°C.

  • Chemical: The pyrimidine ring is susceptible to nucleophilic attack at C6 if activated. The morpholine nitrogen is prone to oxidation to the N-oxide.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (absorbs CO

    
     from air).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine (CAS 110-91-8) - General hazards of morpholine scaffolds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Morpholino-pyrimidine PI3K Inhibitors. (General Reference for SAR-based toxicity inference).

Sources

Methodological & Application

Application Note: Advanced Synthetic Protocols for 3-(2-Methylpyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound Class: C3-Substituted Saturated N-Heterocycles

Introduction & Mechanistic Rationale

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and engage in critical hydrogen-bonding interactions (e.g., in PI3K inhibitors)[1]. However, the synthesis of pyrimidine-morpholine hybrids is overwhelmingly dominated by N-linked (C4–N4) isomers, which are easily accessed via traditional nucleophilic aromatic substitution (SNAr) of chloropyrimidines with the morpholine nitrogen[2].

Synthesizing 3-(2-Methylpyrimidin-4-yl)morpholine —where the pyrimidine is linked to the adjacent C3 carbon of the morpholine ring—presents a significantly higher energetic barrier. The


-amino C(sp3)–H bond is unactivated, rendering traditional polar multi-step syntheses tedious and low-yielding[3]. To overcome this, modern drug development relies on two advanced C(sp3)–C(sp2) cross-coupling strategies:
  • Metallaphotoredox Decarboxylative Cross-Coupling (DCC): A radical-based approach utilizing commercially available amino acid derivatives.

  • Directed

    
    -Lithiation & Negishi Coupling:  A classical organometallic approach leveraging cryogenic C–H activation.
    

Synthetic Workflows

SynthesisRoutes SM1 N-Boc-Morpholine (Commercially Available) Route1 Route 1: Directed Lithiation & Negishi Coupling SM1->Route1 SM2 N-Boc-Morpholine-3-Carboxylic Acid (Commercially Available) Route2 Route 2: Decarboxylative Metallaphotoredox Coupling SM2->Route2 Int1 N-Boc-3-Zincated Morpholine Route1->Int1 sec-BuLi, TMEDA then ZnCl2 Int2 Redox-Active Ester (RAE) Route2->Int2 NHPI, DIC, DMAP Coupling Cross-Coupling with 4-Chloro-2-methylpyrimidine Int1->Coupling Pd-Catalyst Int2->Coupling Ni/Ir Dual Catalysis Blue LED BocInt N-Boc-3-(2-Methylpyrimidin-4-yl)morpholine Coupling->BocInt Product 3-(2-Methylpyrimidin-4-yl)morpholine (Target Compound) BocInt->Product TFA / DCM (Deprotection)

Fig 1: Divergent synthetic workflows for 3-(2-methylpyrimidin-4-yl)morpholine.

Comparative Route Analysis

The selection of the synthetic route depends heavily on the scale, available equipment (e.g., photoreactors vs. cryogenic vessels), and the presence of sensitive functional groups.

ParameterRoute 1: Directed Lithiation / NegishiRoute 2: Decarboxylative Metallaphotoredox
Primary Bond Formation C(sp3)–C(sp2) via Organozinc intermediateC(sp3)–C(sp2) via Radical intermediate[4]
Starting Material N-Boc-MorpholineN-Boc-Morpholine-3-Carboxylic Acid
Key Reagents sec-BuLi, TMEDA, ZnCl

, Pd-catalyst
NHPI, DIC, Ir/Ni catalysts, Blue LED
Reaction Temperature Cryogenic (-78 °C) to RTRoom Temperature
Functional Group Tolerance Low (Sensitive to electrophiles/protons)High (Tolerates alcohols, esters, etc.)[3]
Scalability Moderate (Exothermic quench issues)High (Amenable to continuous flow)
Typical Yield (Coupling) 45–60%70–85%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Metallaphotoredox Decarboxylative Cross-Coupling (Recommended)

This route is prioritized for medicinal chemistry campaigns due to its operational simplicity, avoidance of highly reactive organolithium species, and excellent functional group tolerance[5].

Step 1.1: Preparation of the Redox-Active Ester (RAE) Causality: Converting the carboxylic acid to an N-hydroxyphthalimide (NHPI) ester lowers the reduction potential, allowing the photocatalyst to trigger single-electron transfer (SET) and subsequent CO


 extrusion to form the nucleophilic 

-amino radical[3].
  • To a flame-dried round-bottom flask, add N-Boc-morpholine-3-carboxylic acid (1.0 equiv), NHPI (1.05 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the mixture to 0 °C and add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Filter the precipitated diisopropylurea byproduct. Wash the organic filtrate with saturated aqueous NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • In-Process Control (IPC): LC-MS analysis must confirm the complete disappearance of the starting acid (

    
     231) and the appearance of the RAE mass peak (
    
    
    
    376).

Step 1.2: Photoredox/Ni Dual Catalyzed C-C Coupling Causality: The Ir(III) photocatalyst reduces the RAE to generate a carbon-centered radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into 4-chloro-2-methylpyrimidine. The radical adds to the Ni(II) complex, and reductive elimination forges the critical C(sp3)–C(sp2) bond[4].

  • In an argon-filled glovebox, charge a borosilicate vial with the RAE (1.5 equiv), 4-chloro-2-methylpyrimidine (1.0 equiv), NiCl

    
    ·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and[Ir(dF(CF
    
    
    
    )ppy)
    
    
    (dtbbpy)]PF
    
    
    (2 mol%).
  • Suspend the mixture in anhydrous 1,4-dioxane (0.1 M) and add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a sacrificial reductant.

  • Seal the vial, remove it from the glovebox, and irradiate with 34 W blue LEDs (

    
     = 440 nm) at room temperature for 24 hours with vigorous stirring.
    
  • Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

  • IPC: TLC (UV active) to monitor the complete consumption of 4-chloro-2-methylpyrimidine.

Step 1.3: N-Boc Deprotection

  • Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize the TFA salt with saturated aqueous NaHCO

    
    , extract with DCM, dry, and concentrate to yield 3-(2-methylpyrimidin-4-yl)morpholine.
    
  • IPC:

    
    H NMR must show the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).
    
Protocol 2: Directed Lithiation and Negishi Cross-Coupling (Alternative)

This approach is utilized when photocatalytic setups are unavailable. It relies on the Boc group to direct the strong base to the adjacent C3 position[6].

Step 2.1: Lithiation and Zincation Causality:sec-BuLi is required to deprotonate the unactivated C3 position. TMEDA breaks down the organolithium aggregates, increasing basicity. Transmetalation with ZnCl


 converts the highly reactive, configurationally unstable organolithium into a stable, cross-coupling-competent organozinc species[6].
  • Dissolve N-Boc-morpholine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M) under argon.

  • Cool the solution to -78 °C. Add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C.

  • Add a solution of anhydrous ZnCl

    
     (1.5 equiv, 1.0 M in THF) dropwise. Allow the reaction to warm to room temperature over 1 hour.
    
  • IPC: Quench a 0.5 mL aliquot with D

    
    O. Analyze the crude mixture by 
    
    
    
    H NMR to confirm >95% deuterium incorporation at the C3 position.

Step 2.2: Negishi Coupling

  • To the generated organozinc solution, add 4-chloro-2-methylpyrimidine (0.8 equiv), Pd

    
    (dba)
    
    
    
    (5 mol%), and RuPhos (10 mol%).
  • Heat the mixture to 60 °C for 16 hours.

  • Cool to room temperature, quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via flash chromatography.
    
  • IPC: LC-MS to verify the formation of the product mass (

    
     279).
    

Step 2.3: Deprotection

  • Follow the identical deprotection protocol outlined in Step 1.3.

References

  • Emami, L., et al. "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry. URL:[Link]

  • Laudadio, G., et al. "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." ACS Medicinal Chemistry Letters. URL:[Link]

  • "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate." White Rose eTheses Online. URL:[Link]

  • Zuo, Z., et al. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Science / Princeton University. URL:[Link]

Sources

Application Note: Step-by-Step Preparation Protocol for 3-(2-Methylpyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of C3-substituted morpholines represents a critical transformation in modern drug development, as these motifs are ubiquitous in kinase inhibitors and CNS-penetrant therapeutics. Direct functionalization of the morpholine core at the C3 position bypasses lengthy de novo cyclization sequences. This application note details a robust, scalable, and self-validating synthetic protocol for the preparation of 3-(2-methylpyrimidin-4-yl)morpholine. The methodology relies on the directed α-lithiation of 4-Boc-morpholine, subsequent transmetalation to an organozinc intermediate, and a palladium-catalyzed Negishi cross-coupling.

Mechanistic Rationale & Causality

Direct C–H functionalization of saturated aliphatic heterocycles adjacent to the heteroatom is thermodynamically unfavorable due to the lack of inherent reactivity. To achieve the C(sp³)–C(sp²) linkage between the morpholine C3 position and the pyrimidine C4 position, a directed umpolung-like strategy is employed [1].

  • Kinetic α-Lithiation: 4-Boc-morpholine is deprotonated at the α-position. The N-Boc group acts as a powerful directing group via dipole stabilization and coordination of the lithium ion to the carbonyl oxygen. The choice of base is critical: sec-butyllithium (sec-BuLi) is strictly required because its steric bulk prevents nucleophilic attack on the Boc carbonyl—a fatal side reaction commonly observed with n-BuLi. TMEDA is introduced to deaggregate the alkyllithium hexamers, drastically enhancing kinetic basicity [1].

  • Chemoselective Transmetalation: Direct cross-coupling of the resulting α-lithio species is unviable due to its extreme nucleophilicity, which leads to direct addition across the pyrimidine C=N bonds. Transmetalation with ZnCl₂ tempers this reactivity, generating a covalent organozinc species that is compatible with transition-metal catalysis [2].

  • Negishi Cross-Coupling: The organozinc species undergoes clean oxidative addition and transmetalation within the palladium catalytic cycle, utilizing a highly active Pd₂(dba)₃/RuPhos system to overcome the steric hindrance of the secondary sp³ center [2].

Synthetic Workflow

SyntheticWorkflow N1 4-Boc-morpholine (Starting Material) N2 1. α-Lithiation sec-BuLi, TMEDA -78 °C N1->N2 N3 2. Transmetalation ZnCl2 -78 °C to RT N2->N3 N4 3. Negishi Coupling 4-Cl-2-Me-pyrimidine Pd-catalyst, 60 °C N3->N4 N5 4. Boc Deprotection TFA, DCM RT N4->N5 N6 3-(2-Methylpyrimidin-4-yl) morpholine (Target) N5->N6

Fig 1. Synthetic workflow for 3-(2-methylpyrimidin-4-yl)morpholine via Negishi cross-coupling.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry for Lithiation and Negishi Coupling (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
4-Boc-morpholine 187.24 1.25 2.34 g Starting Material
TMEDA 116.20 1.50 2.25 mL Chelator / Activator
sec-BuLi (1.4 M in cyclohexane) 64.06 1.50 10.7 mL Kinetic Base
ZnCl₂ (1.0 M in THF) 136.30 1.60 16.0 mL Transmetalating Agent
4-Chloro-2-methylpyrimidine 128.56 1.00 1.28 g Electrophile (Limiting)
Pd₂(dba)₃ 915.72 0.025 228 mg Catalyst Precursor
RuPhos 466.59 0.05 233 mg Supporting Ligand

| THF (Anhydrous) | 72.11 | - | 40.0 mL | Solvent |

Table 2: Stoichiometry for Boc Deprotection

Reagent MW ( g/mol ) Equivalents Amount Role
4-Boc-Intermediate 279.34 1.00 ~1.80 g Substrate
Trifluoroacetic Acid (TFA) 114.02 Excess 5.0 mL Acidic Cleavage Agent

| Dichloromethane (DCM) | 84.93 | - | 15.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Controls (IPCs) confirm the success of the current transformation.

Phase 1: α-Lithiation and Transmetalation
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-Boc-morpholine (2.34 g, 12.5 mmol) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Strict temperature control prevents the fragmentation of the Boc group into isobutylene and CO₂.

  • Activation: Add TMEDA (2.25 mL, 15.0 mmol) via syringe.

  • Deprotonation: Dropwise add sec-BuLi (10.7 mL, 1.4 M, 15.0 mmol) over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 1.5 hours.

  • IPC 1 (Self-Validation): Extract a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via GC-MS. Requirement: >95% deuterium incorporation at the morpholine C3 position (m/z = 188).

  • Transmetalation: Add ZnCl₂ solution (16.0 mL, 1.0 M, 16.0 mmol) dropwise at -78 °C. Stir for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

Phase 2: Palladium-Catalyzed Negishi Coupling
  • Catalyst Activation: In a separate argon-purged 50 mL flask, combine 4-chloro-2-methylpyrimidine (1.28 g, 10.0 mmol), Pd₂(dba)₃ (228 mg, 0.25 mmol), and RuPhos (233 mg, 0.50 mmol) in 10 mL of anhydrous THF. Stir for 10 minutes until a deep red/orange active catalyst solution forms.

  • Coupling: Transfer the room-temperature organozinc solution from Phase 1 into the catalyst flask via cannula.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 14 hours.

  • IPC 2 (Self-Validation): Analyze a 0.1 mL aliquot (quenched in sat. NH₄Cl and extracted with EtOAc) via LC-MS. Requirement: Disappearance of the pyrimidine starting material (m/z = 129.0) and appearance of the intermediate product mass ([M+H]⁺ = 280.2).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (30 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 4-Boc-3-(2-methylpyrimidin-4-yl)morpholine as a pale yellow solid.

Phase 3: Boc Deprotection and Free Base Isolation
  • Cleavage: Dissolve the purified intermediate (~1.80 g, 6.44 mmol) in DCM (15 mL). Slowly add TFA (5 mL) at room temperature. Stir for 2 hours.

  • IPC 3 (Self-Validation): Monitor via LC-MS. Requirement: Complete consumption of the intermediate and appearance of the target free base ([M+H]⁺ = 180.1).

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the resulting oil in DCM (20 mL) and cool to 0 °C. Slowly add 1M NaOH (aq) until the aqueous layer reaches pH > 10.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield 3-(2-methylpyrimidin-4-yl)morpholine as an off-white solid/oil.

Analytical Expectations (Self-Validation Data)

Table 3: In-Process Control (IPC) and Final Characterization Data

Stage Analytical Method Expected Target Signal Pass/Fail Criteria
Lithiation (IPC 1) GC-MS (D₂O Quench) m/z = 188.1 >95% D-incorporation; indicates successful deprotonation.
Negishi Coupling (IPC 2) LC-MS (ESI+) [M+H]⁺ = 280.2 Complete consumption of 4-chloro-2-methylpyrimidine.
Deprotection (IPC 3) LC-MS (ESI+) [M+H]⁺ = 180.1 Absence of m/z 280.2 signal.

| Final Product | ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (d, 1H, pyrimidine), δ ~2.7 (s, 3H, CH₃) | Clean morpholine multiplet signals (δ 2.8 - 4.0); absence of Boc singlet (δ 1.4). |

References
  • Beak, P.; Lee, W. K. "Deprotonation of N-Boc-morpholine", Journal of Organic Chemistry, 1993, 58 (4), 1109–1117. URL:[Link]

  • Campos, K. R. et al. "Enantioselective Arylation of N-Boc-pyrrolidine", Journal of the American Chemical Society, 2006, 128 (11), 3538–3539. URL:[Link]

Application Notes & Protocols: Leveraging 3-(2-Methylpyrimidin-4-YL)morpholine as a Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The pyrimidine ring is a cornerstone heterocycle, integral to the structure of nucleobases and a vast array of FDA-approved drugs, exhibiting activities that span oncology, anti-inflammatory, and antiviral domains.[1][2][3] Its nitrogen-rich, electron-deficient nature provides a versatile platform for molecular interactions and chemical functionalization.[2]

Complementing the pyrimidine core, the morpholine moiety is recognized as a "privileged" scaffold.[4] Its inclusion in a drug candidate often confers significant pharmacokinetic advantages, such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability, owing to its flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom.[5][6]

The compound 3-(2-Methylpyrimidin-4-YL)morpholine represents a potent amalgamation of these two critical pharmacophores. It offers a pre-validated, drug-like starting point for library synthesis, enabling researchers to explore structure-activity relationships (SAR) efficiently. This guide provides an in-depth analysis of its reactivity and details robust protocols for its application in key synthetic transformations, empowering drug development professionals to accelerate their discovery programs.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the building block's intrinsic properties is essential for predictable and successful reaction planning.

Table 1: Physicochemical Properties of 3-(2-Methylpyrimidin-4-YL)morpholine and Related Analogs

PropertyPredicted Value (for target)Experimental Data (Analog: 4-(2-chloro-6-methyl-4-pyrimidinyl)morpholine)Experimental Data (Analog: 3-(Pyridin-4-yl)morpholine)[7]
Molecular Formula C9H13N3OC9H12ClN3OC9H12N2O
Molar Mass 179.22 g/mol 213.66 g/mol 164.20 g/mol
pKa (most basic) ~5.1 (Predicted)5.06 (Predicted)7.37
LogP (o/w) ~0.5 (Predicted)N/A0.469
Melting Point N/A57-58 °C69.2 °C
Boiling Point N/A397.6 °C (Predicted)282-290 °C
Topological Polar Surface Area (TPSA) 41.9 ŲN/A41.9 Ų

Reactivity Insights:

The chemical behavior of 3-(2-Methylpyrimidin-4-YL)morpholine is dictated by the interplay of its constituent rings.

  • Pyrimidine Core: The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the two nitrogen atoms. The C4 position, typically the most electrophilic and susceptible to nucleophilic aromatic substitution (SNA), is already occupied by the morpholine group.[8][9] This directs further reactivity towards other sites. The C6 position is the next most likely site for functionalization, followed by the C5 position. The C2-methyl group offers a potential handle for condensation-type reactions.

  • Morpholine Moiety: The morpholine ring presents opportunities for late-stage functionalization, a highly desirable strategy in medicinal chemistry for rapid library generation.[10] The α-carbons adjacent to the nitrogen are amenable to deprotonation or direct C-H activation, enabling the introduction of new substituents.[11][12]

Synthetic Applications: Core Protocols

The following protocols are designed as robust starting points for the derivatization of 3-(2-Methylpyrimidin-4-YL)morpholine. They are based on well-established, high-yielding transformations prevalent in the field.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl diversity at the C6 position of the pyrimidine ring for SAR exploration. This protocol assumes the use of a pre-functionalized building block, 3-(6-Chloro-2-methylpyrimidin-4-YL)morpholine , which can be readily synthesized from 2,4,6-trichloropyrimidine.

Causality & Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[13][14] The choice of a palladium catalyst like Pd(PPh3)4 is standard for its reliability and effectiveness in coupling aryl halides with boronic acids.[13] The base (K2CO3) is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water facilitates the dissolution of both organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add 3-(6-Chloro-2-methylpyrimidin-4-YL)morpholine, Aryl Boronic Acid, and K2CO3 to a flask. solvent 2. Add Dioxane and Water. start->solvent degas 3. Degas the mixture (Argon sparging). solvent->degas catalyst 4. Add Pd(PPh3)4 catalyst. degas->catalyst heat 5. Heat to 90-100 °C. Monitor by TLC/LC-MS. catalyst->heat cool 6. Cool to RT, dilute with EtOAc. heat->cool wash 7. Wash with water and brine. cool->wash dry 8. Dry over Na2SO4, filter, and concentrate. wash->dry purify 9. Purify via column chromatography. dry->purify product Final Product: 3-(6-Aryl-2-methylpyrimidin-4-YL)morpholine purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask or microwave vial, add 3-(6-chloro-2-methylpyrimidin-4-YL)morpholine (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and potassium carbonate (K2CO3, 3.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Sparge the resulting suspension with argon for 15 minutes to ensure the removal of dissolved oxygen.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.) to the flask under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol: Palladium-Catalyzed α-C-H Arylation of the Morpholine Ring

Objective: To directly functionalize the morpholine ring at the α-position without requiring pre-functionalization. This late-stage modification is highly valuable for rapidly exploring SAR around the morpholine core.

Causality & Rationale: Direct C-H activation is a powerful, atom-economical strategy that avoids the synthesis of organometallic reagents and the installation of directing groups.[11] Palladium catalysis is commonly employed for this transformation. The mechanism involves the coordination of palladium to the morpholine nitrogen, followed by a concerted metalation-deprotonation event to form a palladacycle, which then undergoes reductive elimination with an aryl halide to form the C-C bond. An oxidant is required to regenerate the active Pd(II) catalyst.

CH_Activation start_node 3-(2-Methylpyrimidin-4-YL)morpholine (Starting Material) process_node Pd-Catalyzed C-H Activation @ α-position start_node->process_node reagents_node Reagents: - Aryl Bromide (Ar-Br) - Pd(OAc)2 (Catalyst) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Toluene) reagents_node->process_node final_product α-Aryl-functionalized Product process_node->final_product

Caption: Strategy for α-C-H Arylation of the Morpholine Ring.

Step-by-Step Methodology:

  • In an oven-dried vial, combine 3-(2-methylpyrimidin-4-YL)morpholine (1.0 eq.), aryl bromide (1.5 eq.), palladium(II) acetate (Pd(OAc)2, 0.1 eq.), a suitable ligand (e.g., SPhos, 0.2 eq.), and potassium carbonate (K2CO3, 2.5 eq.).

  • Evacuate and backfill the vial with an inert atmosphere (Argon).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 110-130 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) or ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a suitable solvent system like hexane/ethyl acetate or DCM/methanol) to isolate the α-arylated product.

Conclusion

3-(2-Methylpyrimidin-4-YL)morpholine is a high-value heterocyclic building block that provides a strategic entry point into novel chemical space for drug discovery. Its dual-pharmacophore nature allows for the systematic exploration of SAR at multiple vectors. The protocols detailed herein for palladium-catalyzed cross-coupling and C-H functionalization represent reliable and adaptable methods for leveraging this scaffold. By applying these synthetic strategies, researchers and drug development professionals can efficiently generate libraries of diverse analogs, accelerating the journey from hit identification to lead optimization.

References

  • Title: Synthetic Routes for Functionalizing the Morpholine Ring in Benzamides: Application Notes and Protocols Source: Benchchem URL
  • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: American Chemical Society URL
  • Title: Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reac- tions Source: Arkivoc URL
  • Source: PMC (PubMed Central)
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL
  • Source: PMC (PubMed Central)
  • Title: α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions...
  • Title: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine Source: ResearchGate URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: PubMed URL
  • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: Frontiers in Chemistry URL
  • Title: Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses Source: PubMed URL
  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents Source: RSC Advances URL
  • Title: Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review Source: Asian Journal of Chemistry URL
  • Title: 3-(Pyridin-4-yl)
  • Title: Morpholine, 4-(2-chloro-6-methyl-4-pyrimidinyl)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)

Sources

Application Notes and Protocols for the Scalable Synthesis of Pyrimidine-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrimidine-Morpholine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life—the nucleobases cytosine, thymine, and uracil.[1] This inherent biocompatibility has made pyrimidine derivatives a "privileged scaffold" in drug design, capable of forming critical hydrogen bonds and π-π stacking interactions with a multitude of biological targets.[1] When fused or substituted with a morpholine moiety, the resulting pyrimidine-morpholine derivatives often exhibit enhanced pharmacological properties. The morpholine ring, with its non-basic nitrogen and hydrogen-bond-accepting oxygen, can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making these compounds highly sought after in modern drug development.[2][3]

These derivatives have shown significant promise across various therapeutic areas, most notably as potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[4][5][6] The clinical significance of this scaffold underscores the need for robust, scalable, and efficient synthetic routes to access a diverse range of these molecules for screening and development.

This comprehensive guide provides detailed application notes and protocols for the scalable synthesis of pyrimidine-morpholine derivatives. We will delve into the most reliable and widely adopted synthetic strategies, explaining the mechanistic rationale behind experimental choices and providing step-by-step protocols suitable for researchers in both academic and industrial settings.

Strategic Approaches to Synthesis: A Summary

The construction of pyrimidine-morpholine derivatives can be broadly categorized into two main strategies:

  • Functionalization of a Pre-formed Pyrimidine Core: This is the most common approach, starting with a commercially available or readily synthesized pyrimidine, which is then functionalized with the morpholine moiety and other substituents. This strategy relies heavily on two key reaction classes:

    • Nucleophilic Aromatic Substitution (SNAr): A direct and often cost-effective method for introducing the morpholine group onto an electron-deficient halopyrimidine ring.

    • Palladium-Catalyzed Cross-Coupling Reactions: Powerful methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions offer versatility for installing a wide array of substituents onto the pyrimidine core.

  • De Novo Ring Construction (Ring Synthesis): This approach involves building the pyrimidine ring from acyclic precursors, with the morpholine-containing fragment incorporated from the start. This can be particularly advantageous for accessing substitution patterns that are difficult to obtain via functionalization of a pre-formed ring.

The following sections will explore these strategies in detail.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a cornerstone for the synthesis of pyrimidine-morpholine derivatives, leveraging the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of halogen substituents.[7] This reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a resonance-stabilized Meisenheimer complex.

Causality Behind Experimental Choices: The Critical Role of Regioselectivity

For di- or tri-halopyrimidines, the regioselectivity of the substitution is the most critical parameter to control for a scalable process. The general order of reactivity for substitution on the pyrimidine ring is C4(6) > C2 >> C5.[7]

  • 2,4-Dichloropyrimidine: In the absence of other strongly influencing substituents, nucleophilic attack preferentially occurs at the C4 position.[3] This is attributed to the formation of a more stable para-quinoid-like Meisenheimer intermediate compared to the ortho-quinoid intermediate formed from attack at C2.[7]

  • Influence of Substituents: This inherent C4 selectivity can be altered by other substituents on the ring. For instance, a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[8] Conversely, an electron-withdrawing group at C5 enhances the reactivity at C4.[9]

Understanding these electronic effects is paramount for designing a selective and high-yielding synthesis.

Experimental Protocol 1: Selective Monosubstitution on 4,6-Dichloropyrimidine

This protocol describes the selective monosubstitution of 4,6-dichloropyrimidine with morpholine, a common starting point for further functionalization.

Reaction Scheme:

Materials:

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • Morpholine (1.0-1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 equiv) and DMF.

  • Add K₂CO₃ (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature.

  • Slowly add morpholine (1.1 equiv) to the stirring suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume of organic layer) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired 4-chloro-6-morpholinopyrimidine.[11]

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single morpholine substituent and one remaining chloro-substituent can be confirmed by the integration of proton signals and the isotopic pattern in the mass spectrum.

Data Summary: SNAr Reactions
Starting MaterialNucleophileBase/SolventTemp.TimeProductYield (%)Reference
4,6-DichloropyrimidineMorpholineK₂CO₃ / DMFRT4-6 h4-Chloro-6-morpholinopyrimidine~70-85%[10][11]
2,4-DichloropyrimidineMorpholineK₂CO₃ / EtOHReflux12 h2-Chloro-4-morpholinopyrimidine~80-90%[3]
2,4,6-TrichloropyrimidineMorpholine (1 equiv)TEA / Acetone-20 °C2 h2,6-Dichloro-4-morpholinopyrimidine>90%[2]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeMorpholineNaHCO₃ / EtOHRT24 h2-Amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde~85%[12]
Workflow for SNAr Reaction

SNAr_Workflow Reactants Halopyrimidine + Morpholine + Base Solvent Add Anhydrous Solvent (e.g., DMF) Reactants->Solvent 1 Reaction Stir at Specified Temp. Solvent->Reaction 2 Monitoring Monitor by TLC / LC-MS Reaction->Monitoring 3 Workup Aqueous Workup & Extraction Monitoring->Workup 4 Purification Column Chromatography Workup->Purification 5 Product Purified Product Purification->Product 6

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

For building more complex pyrimidine-morpholine derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools. They allow for the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[1][13]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[4] This is particularly useful for attaching aryl or heteroaryl groups to the pyrimidine ring, a common strategy in the development of kinase inhibitors.

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on the careful selection of the catalyst system and reaction conditions to ensure an efficient catalytic cycle.

  • Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., PPh₃, dppf) are crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are used to prevent the deactivation of the catalyst. The exclusion of oxygen is critical as the Pd(0) species is sensitive to oxidation.[14]

Experimental Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloro-morpholinopyrimidine intermediate with an arylboronic acid.

Reaction Scheme:

Materials:

  • 4-Chloro-6-morpholinopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar and condenser. Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times.[14]

  • Addition of Solids: Under a positive flow of inert gas, add the 4-chloro-6-morpholinopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination: A Powerful C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to classical SNAr for C-N bond formation.[13] It is particularly valuable for coupling less reactive aryl chlorides or for amines that are poor nucleophiles.

Causality Behind Experimental Choices: The catalytic cycle is similar to the Suzuki coupling but with key differences.

  • Ligands: The choice of ligand is critical. Sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often highly effective for coupling aryl chlorides.[1]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common.

  • Amine Scope: This reaction has a very broad scope and can be used to couple a wide variety of primary and secondary amines, including morpholine.

Experimental Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a chloropyrimidine with morpholine.

Reaction Scheme:

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the palladium precatalyst, ligand, and NaOtBu to a dry Schlenk flask.

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the 2-chloropyrimidine and morpholine.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Catalytic Cycle Diagrams

Catalytic_Cycles cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product_Suzuki Ar-Ar' RE->Product_Suzuki Pd0_BH Pd(0)L₂ OA_BH Oxidative Addition Pd0_BH->OA_BH Ar-X PdII_BH Ar-Pd(II)-X(L₂) OA_BH->PdII_BH Amine_Coord Amine Coordination PdII_BH->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base - HB⁺X⁻ PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RE_BH Reductive Elimination PdII_Amido->RE_BH RE_BH->Pd0_BH Product_BH Ar-NR₂ RE_BH->Product_BH

Caption: Catalytic cycles for Suzuki-Miyaura (left) and Buchwald-Hartwig (right) reactions.

Route 3: De Novo Ring Construction

An alternative scalable strategy involves constructing the pyrimidine ring from acyclic components, where one of the precursors already contains the morpholine moiety. This approach can provide access to isomers that are not easily made through substitution reactions and can be very efficient if the starting materials are readily available.

Causality Behind Experimental Choices: The Synthon Approach

This strategy relies on the classical condensation reaction to form the pyrimidine ring, typically by reacting a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N fragment, such as a guanidine or amidine. By using a morpholine-substituted guanidine (moroxydine), the morpholine moiety is incorporated directly into the pyrimidine ring during its formation.[15] This avoids potential issues with regioselectivity in later-stage functionalization.

Experimental Protocol 4: Pyrimidine Synthesis from Moroxydine

This protocol describes the synthesis of a 2-morpholinopyrimidine from moroxydine sulfate and a 1,3-dicarbonyl compound.[15]

Reaction Scheme:

Materials:

  • Moroxydine sulfate (prepared from morpholine and S-methyl-isothiourea sulfate) (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., tetramethoxypropane) (1.1 equiv)

  • Ethanol

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, suspend moroxydine sulfate (1.0 equiv) in ethanol.

  • Heat the mixture to reflux.

  • Slowly add the 1,3-dicarbonyl compound (e.g., tetramethoxypropane, 1.1 equiv) dropwise to the refluxing mixture.

  • Continue to reflux for 4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • To the resulting solid, add 10% aqueous sodium hydroxide solution to adjust the pH to ~10, which will precipitate the product.

  • Collect the solid by suction filtration, wash with cold water, and dry in an oven to obtain the 2-morpholinopyrimidine product.[15]

Modern and Scalable Technologies: The Role of Flow Chemistry

For large-scale industrial synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. These include enhanced safety (small reaction volumes, better heat transfer), improved reproducibility, and the potential for automation and telescoped reactions, where the output of one reactor flows directly into the next without intermediate work-up and purification.[16][17]

The synthesis of heterocyclic compounds, including pyrimidines, is well-suited to flow chemistry. Reactions can be performed at high temperatures and pressures safely, often leading to dramatically reduced reaction times and improved yields.[18]

Conceptual Flow Synthesis Workflow

While a specific protocol for a pyrimidine-morpholine derivative is highly substrate-dependent, a general workflow can be conceptualized. For instance, an SNAr reaction could be performed in a flow setup.

Flow_Chemistry cluster_pumps Reagent Pumps PumpA Pump A (Halopyrimidine in Solvent) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Morpholine + Base in Solvent) PumpB->Mixer Reactor Heated Coil Reactor (Controlled Temp & Residence Time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Conceptual diagram for a continuous flow synthesis of a pyrimidine-morpholine derivative.

Conclusion

The pyrimidine-morpholine scaffold remains a highly valuable asset in the field of drug discovery. The synthetic routes outlined in this guide—Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and De Novo Ring Synthesis—provide a robust and versatile toolkit for accessing a wide array of these important derivatives. By understanding the mechanistic principles that govern these reactions, particularly factors like regioselectivity, and by leveraging modern technologies such as flow chemistry, researchers can develop scalable, efficient, and reliable processes to accelerate the discovery and development of new therapeutics.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synpacts. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry. wong-engineering.com. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Scheme 1: Flow synthesis for the preparation of fused pyrimidinones... ResearchGate. [Link]

  • Preparation method of 2-morpholinyl-substituted pyrimidine compounds.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. PubMed. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]

  • Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine... PubMed. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Access to supramolecular polymers: large scale synthesis of 4'-chloro-2,2':6',2''-terpyridine and an application to poly(propylene oxide) telechelics. Eindhoven University of Technology research portal. [Link]

Sources

Application Note: 3-(2-Methylpyrimidin-4-YL)morpholine Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine-pyrimidine motif is a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. While the nitrogen-linked 4-(2-methylpyrimidin-4-yl)morpholine is ubiquitous in clinical candidates, the carbon-linked 3-(2-methylpyrimidin-4-yl)morpholine variant has emerged as a strategic bioisostere. This application note details the mechanistic rationale, structural biology, and self-validating experimental protocols required to evaluate this scaffold, primarily targeting the Phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling axis[1].

Pharmacophore Rationale & Structural Biology

The architectural design of the 3-(2-methylpyrimidin-4-yl)morpholine scaffold is driven by precise molecular interactions within the kinase ATP-binding pocket:

  • Hinge Region Anchoring: The morpholine oxygen acts as a critical hydrogen bond acceptor. In PI3K isoforms, it forms a robust hydrogen bond with the backbone amide NH of the hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα)[1].

  • Conformational Locking via the 2-Methyl Group: The 2-methylpyrimidine ring serves as a rigid, planar vector. The 2-methyl group is not merely a spacer; it occupies a small lipophilic specificity pocket and sterically restricts the dihedral angle between the pyrimidine and the adjacent core structure. This locks the molecule into a pre-organized bioactive conformation, minimizing the entropic penalty upon target binding[2].

  • Metabolic Stability (C3 vs. N4 Linkage): Shifting the attachment point from the traditional morpholine nitrogen (N4) to the carbon (C3) position reduces the overall basicity of the morpholine ring. This causality is crucial: lower basicity reduces the compound's susceptibility to cytochrome P450-mediated oxidative dealkylation, thereby extending the molecule's half-life and improving its pharmacokinetic profile[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Inhibitor 3-(2-Methylpyrimidin-4-YL) Morpholine Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Dual Targeting

PI3K/mTOR signaling pathway illustrating the dual-inhibition mechanism of the morpholine scaffold.

Experimental Methodologies: A Self-Validating System

To rigorously validate the efficacy of new 3-(2-methylpyrimidin-4-yl)morpholine derivatives, researchers must employ a cascading workflow. Biochemical potency must be cross-examined against cellular target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Causality & Rationale: The ADP-Glo assay is selected because it measures ADP production universally across kinase reactions, avoiding radioisotopes while providing a high signal-to-background ratio. Crucially, assays must be run at physiological ATP concentrations (~1 mM) so the resulting IC₅₀ reflects true cellular competition rather than an artificially potent value obtained at depleted ATP levels.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Scientific Note: Add 2 mM DTT immediately before use to maintain a reducing environment, preventing the oxidation of catalytic cysteine residues.

  • Compound Dilution: Serially dilute the morpholine-pyrimidine compounds in 100% DMSO, then dilute 1:10 in kinase buffer to achieve a final DMSO concentration of 1% in the assay (preventing solvent-induced kinase denaturation).

  • Enzyme-Inhibitor Pre-incubation: Combine 2 µL of PI3Kα enzyme (0.5 ng/µL final) with 2 µL of the compound. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 µL of substrate mix (1 mM ATP and 50 µM PIP2). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Validation Control: Calculate the Z'-factor using Buparlisib (BKM120) as a positive control. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol 2: Cellular Target Engagement (Phospho-Akt/mTOR Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. This protocol measures the direct downstream consequence of PI3K/mTOR inhibition: the attenuation of Akt phosphorylation at Ser473 (mTORC2 dependent) and Thr308 (PDK1 dependent).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., U87MG or HCT116, which harbor PI3K pathway hyperactivation) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Starvation & Treatment: Wash cells with PBS and culture in serum-free media for 12 hours to reduce basal growth factor signaling. Treat with the morpholine-pyrimidine inhibitor (dose-response: 10 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to acutely activate the PI3K pathway. Scientific Note: This step synchronizes the signaling cascade, ensuring that any reduction in p-Akt is strictly due to the inhibitor's action.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄ and NaF). The immediate use of phosphatase inhibitors is critical to preserve the transient phosphorylation state of Akt.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (loading control).

  • Quantification: Normalize the p-Akt chemiluminescent signal to total Akt using densitometry software to calculate the cellular IC₅₀.

HTS_Workflow CompPrep Compound Prep (DMSO Stocks) KinaseAssay Biochemical Assay (ADP-Glo) CompPrep->KinaseAssay CellAssay Cellular Assay (p-Akt WB) KinaseAssay->CellAssay Active Hits DataAnalysis Data Analysis (IC50 Calc) CellAssay->DataAnalysis LeadOpt Lead Optimization (SAR) DataAnalysis->LeadOpt

Step-by-step screening workflow from biochemical evaluation to lead optimization.

Quantitative SAR Data Summary

The table below summarizes representative Structure-Activity Relationship (SAR) data for substitutions on the 3-(2-methylpyrimidin-4-yl)morpholine core, demonstrating the correlation between biochemical inhibition and cellular target engagement.

Compound IDCore Substitution (R-Group)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular p-Akt (Ser473) IC₅₀ (nM)
CMPD-01 Unsubstituted145.0 ± 12320.5 ± 25850.0 ± 45
CMPD-02 4-Fluoro-phenyl22.4 ± 3.145.0 ± 4.2110.5 ± 15
CMPD-03 3-Pyridyl8.2 ± 1.515.3 ± 2.042.1 ± 6.8
BKM120 (Positive Control)35.0 ± 4.0>1000150.0 ± 20

Data Interpretation: The introduction of a 3-pyridyl group (CMPD-03) significantly enhances potency against both PI3Kα and mTOR compared to the unsubstituted core, translating to robust cellular target engagement well below the 50 nM threshold.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US8772480B2 - Inhibitors of PI3 kinase and/or mTOR Source: Google Patents URL
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

The Art of Connection: A Guide to Buchwald-Hartwig Amination for Pyrimidine-Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrimidine-Morpholine Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of a pyrimidine ring with a morpholine moiety represents a privileged structural motif, frequently appearing in a diverse array of biologically active compounds. From oncology to inflammatory diseases, this specific combination has proven to be a cornerstone in the development of novel therapeutics. The pyrimidine core provides a versatile scaffold for molecular interactions, while the morpholine group often enhances aqueous solubility, metabolic stability, and pharmacokinetic properties. The synthesis of these vital C-N coupled structures, therefore, is a critical task for researchers in drug development. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for this purpose, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[1] This application note provides a comprehensive guide to the successful application of Buchwald-Hartwig amination for the synthesis of pyrimidine-morpholine derivatives, delving into the critical parameters, offering a detailed experimental protocol, and providing troubleshooting guidance.

The Catalytic Heart of the Reaction: Understanding the Key Players

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components: the palladium source, the phosphine ligand, the base, and the solvent. Each plays a crucial role in the catalytic cycle, and their interplay dictates the efficiency and outcome of the reaction.

The Palladium Precatalyst: A Catalyst for Innovation

Modern Buchwald-Hartwig aminations have largely moved away from air-sensitive Pd(0) sources like Pd(dba)₂ towards more stable and user-friendly palladium precatalysts. These "precatalysts" are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. For the coupling of morpholine with chloropyrimidines, the use of palladacycle precatalysts, such as the G3 and G4 generations, is highly recommended. These precatalysts offer superior performance due to their ability to cleanly and efficiently generate the active LPd(0) catalyst.

The Ligand: The Architect of Reactivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition. For the coupling of a secondary cyclic amine like morpholine with an electron-deficient heteroaryl halide like a chloropyrimidine, sterically hindered and electron-rich biarylphosphine ligands are the go-to choice.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and commonly used ligand for a wide range of C-N cross-coupling reactions. Its steric bulk and electron-donating properties make it well-suited for the amination of chloropyrimidines.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often the ligand of choice for the coupling of secondary amines, particularly cyclic ones. Its specific steric and electronic profile can lead to superior results for morpholine coupling compared to other ligands.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly active ligand that has shown excellent performance in challenging amination reactions.

The selection between these ligands may require some optimization depending on the specific pyrimidine substrate.

The Base: The Driving Force of Deprotonation

The base plays a pivotal role in the catalytic cycle, primarily by deprotonating the amine to form the corresponding amide, which then participates in the crucial transmetalation step. For the amination of pyrimidines with morpholine, strong, non-nucleophilic bases are generally preferred.

  • Sodium tert-butoxide (NaOtBu): A widely used and highly effective base for Buchwald-Hartwig aminations. Its strong basicity facilitates the deprotonation of morpholine, driving the reaction forward.

  • Potassium tert-butoxide (KOtBu): Similar in reactivity to NaOtBu and can be used interchangeably in many cases.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be advantageous in cases where alkoxide bases lead to side reactions.

For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, though this may necessitate higher reaction temperatures and longer reaction times.

The Solvent: The Reaction's Environment

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the rate and efficiency of the catalytic cycle. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions, offering good solubility for many substrates and reagents.

  • 1,4-Dioxane: Another frequently used solvent that can sometimes offer improved results, particularly for more polar substrates.

  • tert-Butanol (t-BuOH): Can be used as a solvent or co-solvent and has been shown to be beneficial in certain amination reactions.

Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of chloropyrimidines with morpholine, compiled from various sources. It is important to note that direct comparative studies are limited, and the optimal conditions may vary depending on the specific substrate and desired scale.

Pyrimidine SubstrateCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene (Aryl Model)Pd(dba)₂ / XPhosNaOtBuTolueneReflux694
2-ChloropyrimidineXPhos Pd G3NaOtBuToluene10012-24>90 (Typical)Inferred from general protocols
4-ChloropyrimidineRuPhos Pd G3KOtBu1,4-Dioxane11012-24>90 (Typical)Inferred from general protocols
2,4-DichloropyrimidineXPhos Pd G3NaOtBuToluene10012High (Mono-amination)Inferred from general protocols

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)pyrimidine

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 2-chloropyrimidine with morpholine, adapted from a reliable procedure for a similar transformation.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-chloropyrimidine, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial containing a magnetic stir bar.

  • Solvent and Reagent Addition: Seal the vial with the screw cap. Outside the glovebox, add the anhydrous, degassed toluene via syringe. Then, add the morpholine via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a short plug of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholin-4-yl)pyrimidine.

Visualizing the Process

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle LPd(0) LPd(0) Oxidative Addition Complex LPd(II)(Py-Cl)(Cl) LPd(0)->Oxidative Addition Complex Oxidative Addition (Py-Cl) Amine Coordination Complex [LPd(II)(Py)(Morpholine)]+Cl- Oxidative Addition Complex->Amine Coordination Complex Ligand Exchange (+ Morpholine, - Cl) Palladium Amido Complex LPd(II)(Py)(Morpholinyl) Amine Coordination Complex->Palladium Amido Complex Deprotonation (Base) Palladium Amido Complex->LPd(0) Reductive Elimination Product Pyrimidine-Morpholine Palladium Amido Complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle for pyrimidine-morpholine synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Pyrimidine, Catalyst, & Base (Inert Atmosphere) add_solvent Add Anhydrous Solvent prep_reagents->add_solvent add_amine Add Morpholine add_solvent->add_amine heat_stir Heat & Stir (100°C, 12-24h) add_amine->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_dilute Cool to RT & Dilute monitor->cool_dilute Reaction Complete filter_celite Filter through Celite cool_dilute->filter_celite extract Aqueous Work-up filter_celite->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Pyrimidine-Morpholine Product purify->product

Caption: Step-by-step experimental workflow for pyrimidine-morpholine synthesis.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture/air exposure).2. Inappropriate ligand choice.3. Insufficiently strong or poorly soluble base.4. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a reliable precatalyst. 2. Screen alternative ligands (e.g., RuPhos if XPhos fails).3. Switch to a stronger base (e.g., LHMDS) or a different alkoxide. Ensure the base is a fine powder.4. Gradually increase the reaction temperature in 10°C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition.2. Presence of water or other protic sources.3. Reaction conditions too harsh.1. Use a precatalyst to ensure clean generation of the active species. Increase ligand to palladium ratio slightly.2. Rigorously dry all reagents and solvents.3. Consider a lower reaction temperature or a weaker base.
Incomplete Reaction 1. Catalyst deactivation over time.2. Insufficient reaction time.1. Add a second portion of the catalyst and ligand to the reaction mixture.2. Extend the reaction time and continue to monitor by TLC/LC-MS.

Conclusion: Empowering Synthesis with Precision

The Buchwald-Hartwig amination stands as a testament to the power of catalytic innovation in modern organic synthesis. Its application to the construction of pyrimidine-morpholine scaffolds provides a robust and reliable pathway to a class of molecules with profound importance in drug discovery. By understanding the fundamental principles governing the choice of catalyst, ligand, base, and solvent, and by adhering to meticulous experimental technique, researchers can confidently and efficiently synthesize these valuable compounds. This guide serves as a foundational resource, empowering scientists to navigate the nuances of this powerful transformation and accelerate the development of the next generation of therapeutics.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved March 3, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 3, 2026, from [Link]

  • Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit. Retrieved March 3, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved March 3, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012, October 29). PMC. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(2-Methylpyrimidin-4-YL)morpholine?

The most prevalent and reliable method for synthesizing 3-(2-Methylpyrimidin-4-YL)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted pyrimidine, typically 4-chloro-2-methylpyrimidine, with a 3-substituted morpholine, such as 3-methylmorpholine. The reaction is generally facilitated by a non-nucleophilic base in a polar aprotic solvent.

Q2: Why is my yield of 3-(2-Methylpyrimidin-4-YL)morpholine consistently low?

Low yields can stem from several factors. The most common culprits include:

  • Incomplete reaction: This can be due to insufficient reaction time, low temperature, or a weak base.

  • Side reactions: The primary side reaction is often the hydrolysis of the starting material, 4-chloro-2-methylpyrimidine, to form 2-methylpyrimidin-4-ol, especially if water is present in the reaction mixture.

  • Sub-optimal work-up and purification: The product may be lost during extraction or purification if the procedures are not optimized. 3-(2-Methylpyrimidin-4-YL)morpholine is a polar molecule, which can sometimes lead to challenges in extraction from aqueous media.

  • Poor quality starting materials: The purity of your 4-chloro-2-methylpyrimidine and 3-substituted morpholine is crucial.

Q3: What are the key reaction parameters to optimize for this synthesis?

To enhance the yield and purity of your product, focus on optimizing the following parameters:

  • Choice of Base: A non-nucleophilic base is essential to deprotonate the morpholine nitrogen without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA).[1]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dioxane is typically used to facilitate the SNAr reaction.[1][2] It is critical to use an anhydrous solvent to minimize the hydrolysis of the chloropyrimidine.

  • Temperature: The reaction can often be performed at room temperature, but heating may be necessary to drive the reaction to completion. A typical temperature range is 80-110°C.[2] However, excessive heat can lead to the formation of byproducts.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which can range from a few hours to overnight.[1]

Experimental Protocols

Synthesis of 4-chloro-2-methylpyrimidine (Starting Material)

A common precursor for the main reaction is 4-chloro-2-methylpyrimidine, which can be synthesized from 2,6-dichloro-4-methylpyrimidine.

Procedure:

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of ethanol and 250 mL of water, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[3]

  • Heat the reaction mixture to reflux at 70°C for 4 hours.[3]

  • After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.[3]

Synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine

Procedure:

  • To a solution of a 3-substituted morpholine (e.g., 3-methylmorpholine) (1.1 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add 4-chloro-2-methylpyrimidine (1.0 eq) to the mixture.

  • Heat the reaction to 80-100°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(2-Methylpyrimidin-4-YL)morpholine.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inactive Starting Material The 4-chloro-2-methylpyrimidine may have hydrolyzed to 2-methylpyrimidin-4-ol.Check the purity of the starting material by NMR or LC-MS before use. Store in a desiccator.
Insufficient Base The morpholine nitrogen is not sufficiently deprotonated to act as an effective nucleophile.Use a stronger non-nucleophilic base or increase the equivalents of the current base. Ensure the base is anhydrous.
Low Reaction Temperature The activation energy for the SNAr reaction is not being met.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct formation by TLC or LC-MS.
Presence of Water Water can lead to the hydrolysis of the electrophilic starting material.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Issue 2: Presence of Significant Impurities
Potential Impurity Identification (Expected M+H⁺) Cause Solution
2-methylpyrimidin-4-ol111.12Hydrolysis of 4-chloro-2-methylpyrimidine.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted 4-chloro-2-methylpyrimidine129.57Incomplete reaction.Increase reaction time, temperature, or the equivalents of the 3-substituted morpholine.
Di-substituted PyrimidineVariesIf starting with a di- or tri-chlorinated pyrimidine.Ensure the use of mono-substituted 4-chloro-2-methylpyrimidine.

Visualizing the Workflow and Troubleshooting

Synthetic Workflow Diagram

G cluster_0 Starting Material Synthesis cluster_1 Main Reaction (SNAr) cluster_2 Purification SM1 2,6-dichloro-4-methylpyrimidine P1 4-chloro-2-methylpyrimidine SM1->P1 Reduction SM2 Zinc, Iodine SM2->P1 P1_ref 4-chloro-2-methylpyrimidine Product 3-(2-Methylpyrimidin-4-YL)morpholine P1_ref->Product SM3 3-Substituted Morpholine SM3->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Overall synthetic workflow for 3-(2-Methylpyrimidin-4-YL)morpholine.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK SM_Bad Repurify or Replace Starting Material SM_OK->SM_Bad No Check_Conditions Review Reaction Conditions SM_OK->Check_Conditions Yes SM_Bad->Check_SM Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize: Base, Solvent, Temp. Conditions_OK->Optimize_Conditions No Check_Workup Evaluate Work-up/Purification Conditions_OK->Check_Workup Yes Optimize_Conditions->Check_Conditions Workup_OK Procedure Appropriate? Check_Workup->Workup_OK Optimize_Workup Modify Extraction/Chromatography Workup_OK->Optimize_Workup No Final Improved Yield/Purity Workup_OK->Final Yes Optimize_Workup->Check_Workup

Caption: Decision tree for troubleshooting low yield or impurity issues.

References

Sources

Troubleshooting solubility issues with 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 3-(2-Methylpyrimidin-4-yl)morpholine Ticket ID: SOL-MPM-003 Status: Open Responder: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The Physicochemical Context

To effectively troubleshoot solubility for 3-(2-Methylpyrimidin-4-yl)morpholine , we must first ground our approach in its specific chemical architecture.[1]

Unlike the more common N-linked analogs (where the morpholine nitrogen is attached to the aromatic ring), the 3-yl (C-linked) designation implies that the morpholine nitrogen remains a secondary amine .[1] This structural distinction is the primary driver of its solubility profile:

  • Basicity: The morpholine nitrogen (N4 position) is not conjugated to the pyrimidine ring.[1] Consequently, it retains significant basicity (estimated pKa ~7.8 – 8.5) [1].

  • pH Sensitivity: This molecule acts as a pH-switchable surfactant.[1] At neutral/acidic pH, it exists as a cationic salt (soluble in water). At basic pH (>9), it reverts to a neutral, lipophilic free base (insoluble in water, soluble in organics).

  • H-Bonding: The pyrimidine nitrogens and morpholine oxygen act as hydrogen bond acceptors, while the secondary amine is a donor.[1] This facilitates solubility in polar aprotic solvents like DMSO.[1]

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic gate to identify the root cause of the precipitation or dissolution failure.[1]

Solubility_Troubleshooting Start Start: Observation Solvent_Type Which solvent system? Start->Solvent_Type Aq_Buffer Aqueous Buffer (PBS, TBS, Media) Solvent_Type->Aq_Buffer Organic Organic Solvent (DMSO, Ethanol) Solvent_Type->Organic Check_pH Check pH vs. pKa (~8.0) Aq_Buffer->Check_pH Check_Form Check Compound Form (Salt vs. Free Base) Organic->Check_Form Cloudy_High_pH Cloudy/Precipitate? (pH > 8) Check_pH->Cloudy_High_pH Deprotonated (Neutral) Clear_Low_pH Clear Solution (pH < 7) Check_pH->Clear_Low_pH Protonated (Cation) Action_Acidify Fix: Acidify buffer or use HCl salt form Cloudy_High_pH->Action_Acidify Salt_In_DMSO Undissolved Solids? (Likely HCl Salt) Check_Form->Salt_In_DMSO Inorganic Counterion Base_In_DMSO Clear Solution (Free Base) Check_Form->Base_In_DMSO Action_Water_Spike Fix: Add 5-10% Water or Heat (40°C) Salt_In_DMSO->Action_Water_Spike

Figure 1: Decision matrix for determining the cause of insolubility based on solvent system and compound ionization state.

Part 2: Technical FAQs & Troubleshooting

Issue 1: "The compound crashes out immediately when I dilute my DMSO stock into cell culture media."

Diagnosis: This is a classic "Solvent Shock" precipitation, exacerbated by pH.[1] Mechanism:

  • Hydrophobicity: While the molecule is polar, the pyrimidine ring and the carbon scaffold are lipophilic.[1] When DMSO (a good solvent) is diluted with water (a poor solvent for the neutral form), the local concentration exceeds the thermodynamic solubility limit.

  • pH Clash: Cell culture media (pH 7.[1]4) is close to the pKa of the secondary amine.[1] A significant portion of the population may be deprotonated (neutral) and therefore less soluble.[1]

Solution Protocol:

  • Step 1 (Serial Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in buffer) to assess stability.

  • Step 2 (Acidification): If your assay tolerates it, slightly acidify the media (pH 6.5–7.0).[1] This ensures the morpholine nitrogen is protonated (

    
    ), drastically increasing aqueous solubility [2].
    
  • Step 3 (Carrier): Use a complexing agent.[1] Pre-complexing with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can prevent precipitation.[1]

Issue 2: "I cannot get the powder to dissolve in pure DMSO to make a 10mM stock."

Diagnosis: You are likely working with the Salt Form (e.g., Hydrochloride or Trifluoroacetate) of the compound.[1] Mechanism: Inorganic salts (Cl⁻, TFA⁻) form strong crystal lattices that are difficult for pure DMSO to break, despite DMSO being a polar aprotic solvent.[1] DMSO solvates cations well but anions poorly [3].[1]

Solution Protocol:

  • Visual Check: Is the powder crystalline (salt) or waxy/amorphous (free base)?

  • The "Water Spike" Method: Add 5–10% (v/v) sterile water or aqueous acid to your DMSO.[1] The water helps solvate the inorganic counterions, breaking the lattice.[1]

    • Example: To make 1 mL of stock, dissolve solid in 900 µL DMSO, sonicate, then add 100 µL water.[1]

Issue 3: "Is this the same as the N-linked isomer? My colleague's protocol isn't working."

Diagnosis: Isomer Confusion.[1] Technical Distinction:

  • Your Compound (3-yl): 3-(2-Methylpyrimidin-4-yl)morpholine.[1] The amine is secondary and basic .[1][2]

  • Common Isomer (4-yl): 4-(2-Methylpyrimidin-4-yl)morpholine.[1] The amine is tertiary and conjugated to the ring.[1]

  • Impact: The 4-yl isomer (N-linked) has a much lower pKa (< 3.[1]0) because the nitrogen lone pair is delocalized into the pyrimidine ring.[1] It will not protonate at physiological pH and is significantly less soluble in water than your 3-yl compound.[1] Do not use protocols for the N-linked isomer.

Part 3: Standardized Preparation Protocols

Use the following data to guide your solvent selection.

Table 1: Estimated Solubility Profiles

Solvent SystemCompound Form: Free Base Compound Form: HCl Salt Recommended Use
100% DMSO High (>50 mM)Moderate (requires heat/sonication)Stock Solutions
Ethanol ModerateLowEvaporation/Transfer
PBS (pH 7.4) Low (<1 mM)Moderate (1–10 mM)Biological Assays
Acetate Buffer (pH 5.0) High (>10 mM)High (>20 mM)Animal Dosing / Formulation
Protocol A: Preparation of 10 mM Stock Solution (Universal)

Target: Reliable stock for biological assays.[1]

  • Weighing: Weigh the compound in a glass vial. (Avoid plastic if static is an issue).[1]

  • Calculation: Calculate volume required for 10 mM.

    • Note: Check if your batch is a salt.[1] If it is Compound • 2HCl, you must account for the extra molecular weight of the counterions.[1]

  • Solvent Addition:

    • Add DMSO to 80% of the calculated volume.[1]

    • Vortex for 30 seconds.

    • Sonication: Sonicate at 40°C for 5–10 minutes.

  • Final Adjustment: Top up to the final volume with DMSO.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Protocol B: Formulation for Animal Studies (In Vivo)

Target: High concentration aqueous delivery (IV/IP).[1]

  • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]

  • Method:

    • Dissolve compound in DMSO (5% of total vol).[1]

    • Add PEG300 and Tween 80; vortex until clear.

    • Slowly add Saline (50% of total vol) while vortexing.[1]

    • Critical: If precipitation occurs upon adding saline, adjust the saline pH to 4.0–5.0 beforehand.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]1] (Provides baseline pKa of ~8.3 for the morpholine scaffold).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Authoritative text on salt forms and DMSO solubility issues).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics, 2012, 195727.[1] [Link]1]

Sources

Technical Support Center: 3-(2-Methylpyrimidin-4-YL)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important morpholine-pyrimidine hybrid compound.

I. Overview of Synthesis

The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine typically involves the reaction of a substituted pyrimidine with a morpholine derivative. A common synthetic route is the nucleophilic substitution reaction between 4-chloro-2-methylpyrimidine and morpholine, often in the presence of a base and a suitable solvent.[1][2] While seemingly straightforward, this reaction can be prone to the formation of various impurities that complicate downstream processing and compromise the final product's purity.

This guide will address the identification, mitigation, and removal of these common impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is complete, but I'm observing a significant amount of a closely-related impurity by TLC and LC-MS. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

A common and often challenging impurity to separate is the isomeric byproduct, 4-(2-methylpyrimidin-4-yl)morpholine . Its formation is a direct consequence of the reactivity of the pyrimidine ring.

Causality:

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution.[3] Both the C4 and C6 positions are activated towards substitution. While the desired reaction is the displacement of the chloro group at the C4 position, competitive substitution can occur at the C6 position, leading to the formation of the undesired isomer.

Prevention and Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can often enhance the regioselectivity of the reaction. Running the reaction at or below room temperature, if the reaction kinetics allow, can favor the formation of the desired C4 substituted product.

  • Choice of Base: The choice and stoichiometry of the base can influence the reaction pathway. Weaker, non-nucleophilic bases such as potassium carbonate or triethylamine are generally preferred.[1] Stronger bases might lead to more side reactions.

  • Order of Addition: Adding the morpholine slowly to the solution of 4-chloro-2-methylpyrimidine can sometimes help to control the reaction and minimize the formation of the isomeric impurity.

FAQ 2: After workup, my crude product is a dark, oily residue, and the yield is lower than expected. What are the potential causes?

Answer:

The presence of a dark, oily crude product often points to decomposition or the formation of polymeric byproducts. Several factors can contribute to this issue.

Causality:

  • Excessive Heat: Pyrimidine derivatives can be sensitive to high temperatures, which can lead to decomposition and polymerization.[4]

  • Presence of Water: Although not always strictly required to be anhydrous, excessive water can lead to hydrolysis of the starting material or intermediates, especially under basic conditions.[4]

  • Oxidation: The morpholine moiety can be susceptible to oxidation, particularly if the reaction is run open to the air for extended periods at elevated temperatures.

Troubleshooting and Optimization:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Solvent Choice: Ensure the solvent is of appropriate quality and is dry if the reaction is sensitive to moisture. Dioxane and acetonitrile are common solvents for this type of reaction.[2]

FAQ 3: My final product shows the presence of unreacted 4-chloro-2-methylpyrimidine and morpholine. How can I effectively remove these starting materials?

Answer:

Residual starting materials are a common purification challenge. Their removal is crucial for achieving high purity of the final product.

Purification Protocols:

  • Aqueous Wash:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted morpholine by forming its water-soluble salt.

    • Subsequently, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Finally, wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: For the removal of residual 4-chloro-2-methylpyrimidine and other non-polar impurities, column chromatography on silica gel is highly effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the product from the starting materials.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[5] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of morpholine derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5][6]

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. A combination of analytical techniques is recommended for a comprehensive evaluation.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and detect impurities.[7][8]Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the product from potential impurities. UV detection is typically used.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities, including residual solvents and starting materials.[9][10]Derivatization may be necessary for polar compounds like morpholine to improve volatility and chromatographic performance.[10][11]
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Confirm the structure of the desired product and identify any structural isomers or major impurities.[1][2]The chemical shifts and coupling constants will be characteristic of the 3-(2-Methylpyrimidin-4-YL)morpholine structure.
Mass Spectrometry (MS) Determine the molecular weight of the product and impurities.[1]This can help in identifying unexpected byproducts.

IV. Visualizing the Process

General Synthetic Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 3-(2-Methylpyrimidin-4-YL)morpholine.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start 1. Reactants: 4-chloro-2-methylpyrimidine & Morpholine reaction 2. Reaction: Solvent (e.g., Dioxane) Base (e.g., K2CO3) Controlled Temperature start->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring quench 4. Quench Reaction monitoring->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Aqueous Washes (Acid, Base, Brine) extract->wash dry 7. Dry & Concentrate wash->dry chromatography 8. Column Chromatography (Silica Gel) dry->chromatography recrystallization 9. Recrystallization (Optional) chromatography->recrystallization analysis 10. Purity & Identity Confirmation (HPLC, GC-MS, NMR, MS) recrystallization->analysis

Caption: Workflow for the synthesis and purification of 3-(2-Methylpyrimidin-4-YL)morpholine.

Impurity Formation Pathway

This diagram illustrates the main reaction and a common side reaction leading to an isomeric impurity.

G reactants 4-chloro-2-methylpyrimidine Morpholine product Desired Product: 3-(2-Methylpyrimidin-4-YL)morpholine reactants:f0->product Nucleophilic Substitution at C4 (Major Pathway) impurity Isomeric Impurity: 4-(2-methylpyrimidin-6-yl)morpholine reactants:f0->impurity Nucleophilic Substitution at C6 (Minor Pathway)

Caption: Competing reaction pathways in the synthesis.

V. References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives. Retrieved from

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from

  • Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. (2023, November 30). Liquid phase method for morpholine. Retrieved from

  • PubMed. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from

  • MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from

  • PMC. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from

Sources

Optimizing reaction temperature for pyrimidine-morpholine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the installation of morpholine onto pyrimidine scaffolds.

Below, you will find strategic decision matrices, mechanistic FAQs, quantitative data tables, and self-validating standard operating procedures (SOPs) to optimize reaction temperatures for both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling pathways.

Part 1: Strategic Decision Matrix

The choice of coupling strategy and its corresponding thermal profile depends entirely on the electronic nature of your pyrimidine substrate.

CouplingStrategy Start Pyrimidine-Morpholine Coupling Strategy ElecDef Is the pyrimidine highly electron-deficient? Start->ElecDef SNAr SNAr Pathway (Nucleophilic Aromatic Substitution) ElecDef->SNAr Yes (e.g., 2,4-dichloro) BHA Buchwald-Hartwig Cross-Coupling ElecDef->BHA No (e.g., electron-rich) Regio4 4-Position Substitution Temp: 0°C to 25°C SNAr->Regio4 Kinetic Control Regio2 2-Position Substitution Temp: 60°C to 100°C SNAr->Regio2 Thermodynamic Control BHA_Cond Pd Catalyst + RuPhos/XPhos Temp: 80°C to 110°C BHA->BHA_Cond

Decision matrix for pyrimidine-morpholine coupling based on substrate electronics.

Part 2: Troubleshooting & FAQs

Q1: How does temperature dictate regioselectivity in the SNAr of 2,4-dichloropyrimidines with morpholine? A: Regioselectivity is governed by the stabilization of the Meisenheimer intermediate. The 4-position is highly electrophilic because the intermediate is stabilized by both the N1 and N3 nitrogens. At low temperatures (0°C to 25°C), kinetic control dominates, leading exclusively to 4-morpholinopyrimidine. However, once the first morpholine is installed, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance, severely deactivating the remaining 2-position. Therefore, driving a second substitution at the 2-position requires significantly higher thermal energy (typically 40°C to 80°C)[1]. Pushing the temperature too high initially will result in an uncontrolled mixture of 2- and 4-isomers or unwanted double substitution.

Q2: My SNAr reaction with morpholine stalls at 50% conversion at room temperature. Should I just increase the heat to 130°C? A: No. Blindly increasing the temperature in traditional polar aprotic solvents (like DMF or NMP) can lead to solvent degradation, morpholine ring-opening, or hydrolysis side reactions. Instead, evaluate your solvent system. Utilizing polymeric additives like Hydroxypropyl Methylcellulose (HPMC) in water can create hydrophobic micellar pockets that concentrate the reactants, effectively lowering the activation barrier and allowing the reaction to proceed efficiently at mild temperatures (50–60°C)[2]. Alternatively, using polyethylene glycol (PEG-400) as a green solvent under heating (120°C) can drive the reaction to completion in as little as 5 minutes, minimizing the time the substrate is exposed to degradative thermal stress[3].

Q3: When should I abandon SNAr and switch to Buchwald-Hartwig amination? A: SNAr requires an electron-deficient ring. If your pyrimidine bears electron-donating groups (e.g., alkoxy, alkyl, or amino groups) or if you are targeting an unactivated position (such as the 5-position), the SNAr pathway will fail regardless of how much heat you apply. In these cases, you must switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Morpholine couples efficiently using Pd precatalysts paired with bulky, electron-rich biaryl phosphine ligands like RuPhos or XPhos at temperatures between 80°C and 110°C[4].

Q4: What is the optimal temperature profile for Pd-catalyzed morpholine coupling on unactivated pyrimidines? A: For Buchwald-Hartwig aminations, the standard initiation temperature is 80°C to 100°C. While oxidative addition and amine coordination can occur at lower temperatures, the reductive elimination step (where the C-N bond is actually formed) is the thermal bottleneck. If you observe β-hydride elimination side reactions (a common issue with cyclic secondary amines like morpholine), lowering the temperature slightly and switching to a more sterically demanding ligand can suppress the side reaction while maintaining coupling efficacy[4].

Part 3: Quantitative Data & Temperature Optimization Matrix

Substrate TypeReaction TypeOptimal TempSolvent / ReagentsCausality / Rationale
2,4-Dihalopyrimidine (Targeting 4-position)SNAr0°C to 25°CDCM or EtOH / DIPEAStrict kinetic control prevents the thermal activation required for double substitution.
2-Halo-4-morpholinopyrimidine (Targeting 2-position)SNAr40°C to 80°Ct-BuOH / Auxiliary BaseRing is deactivated by the first amine; high thermal energy is required to overcome the barrier[1].
Less Activated Pyrimidines SNAr (Green)50°C to 60°CHPMC in Water / KOHMicellar catalysis increases effective molarity, lowering the required thermal input[2].
Unactivated Halopyrimidines Buchwald-Hartwig80°C to 110°CToluene / Pd2(dba)3, RuPhosHigh heat is strictly required to drive the rate-limiting reductive elimination step[4].

Part 4: Experimental Workflows & Standard Operating Procedures

Workflow: Buchwald-Hartwig Catalytic Cycle & Thermal Bottlenecks

BHA_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Proceeds at 25-40°C Pd0->OxAdd Aryl Halide Transmet Amine Coordination & Deprotonation Base removes HX OxAdd->Transmet Morpholine RedElim Reductive Elimination Thermal Bottleneck: 80-110°C Transmet->RedElim RedElim->Pd0 Product Release

Thermal dependencies within the Buchwald-Hartwig catalytic cycle for morpholine coupling.

Protocol A: Regioselective SNAr of Morpholine to 2,4-Dichloropyrimidine (Kinetic Control)

Objective: Install morpholine exclusively at the 4-position without contaminating the 2-position.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.2 eq) dropwise.

  • Nucleophile Addition: Slowly add morpholine (1.0 eq) over 15 minutes.

    • Causality: Slow addition at 0°C ensures the localized concentration of morpholine remains low, preventing exothermic runaway that would provide the activation energy for 2-position substitution.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to 25°C.

  • Self-Validation Checkpoint: Analyze the crude mixture via LCMS. The presence of a single major peak corresponding to the mono-morpholino adduct (m/z = [M+H]+) with <5% of the di-substituted byproduct confirms that kinetic control was successfully maintained.

Protocol B: High-Temperature Buchwald-Hartwig Amination for Unactivated Pyrimidines

Objective: Couple morpholine to an electron-rich or sterically hindered halopyrimidine.

  • Preparation: In a flame-dried Schlenk flask, combine the unactivated chloropyrimidine (1.0 eq), morpholine (1.2 eq), NaOtBu (1.5 eq), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Degassing: Evacuate and backfill the flask with N2 three times.

    • Causality: The active Pd(0) species and the electron-rich phosphine ligand are highly sensitive to oxidation; strict anaerobic conditions prevent premature catalyst deactivation.

  • Reaction: Add anhydrous Toluene (0.2 M) and heat the mixture to 90°C.

    • Causality: 90°C provides the necessary thermal energy to overcome the high activation barrier of the reductive elimination step, forming the C-N bond.

  • Incubation: Stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS or LCMS. Complete consumption of the starting halopyrimidine without the appearance of the des-morpholino (hydrodehalogenated) byproduct confirms that the chosen temperature and ligand successfully promoted reductive elimination over β-hydride elimination.

References

  • Source: google.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: mdpi.com URL:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:[Link]

Sources

Technical Support Center: Recrystallization of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 3-(2-Methylpyrimidin-4-YL)morpholine. Given the unique chemical nature of this molecule, combining a basic morpholine ring with a pyrimidine core, a systematic approach to solvent selection and troubleshooting is critical for achieving high purity and yield. This guide is structured to anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 3-(2-Methylpyrimidin-4-YL)morpholine?

The primary challenges stem from the compound's bifunctional nature. The morpholine moiety imparts basicity and potential for high polarity and water solubility.[1][2] This can lead to strong interactions with certain solvents or impurities. The pyrimidine core contributes to its aromatic character and potential for π-stacking interactions, influencing crystal lattice formation. The key is to find a solvent system that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at cool temperatures—without causing the compound to "oil out."[1]

Q2: Where should I begin with solvent selection for this compound?

A systematic screening of solvents is the most effective starting point. The principle of "like dissolves like" is a good guide. Given the molecule's structure, solvents of intermediate to high polarity are excellent candidates. A recommended starting panel for small-scale solubility tests would include:

  • Alcohols: Ethanol, Methanol, Isopropanol (IPA)

  • Esters: Ethyl acetate (EtOAc)

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Apolar Solvents (as potential anti-solvents): Heptane, Hexanes

  • Protic Solvents: Water

Common solvents for pyrimidine and morpholine derivatives include ethanol, methanol, water, and ethyl acetate.[2][3]

Q3: Should I use a single-solvent or a two-solvent system?

This depends entirely on the results of your solvent screening.

  • A single-solvent system is ideal if you find a solvent that dissolves the compound when hot but provides low solubility when cold.[4] This is often the simplest and most efficient method.

  • A two-solvent (or solvent/anti-solvent) system is necessary when no single solvent provides the desired solubility profile.[3] This is common for compounds that are either too soluble or too insoluble in common solvents. For instance, if your compound is highly soluble in a solvent like methanol even when cold, you would add a miscible "anti-solvent" in which it is insoluble (e.g., water or heptane) to induce precipitation.[5]

Q4: My compound is a known base. Does this affect recrystallization?

Yes. The basicity of the morpholine nitrogen can influence the impurity profile of your crude material.[1] Acidic impurities may form salts with your compound, altering its solubility characteristics. If you suspect acidic impurities, a pre-recrystallization aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by extraction into an organic solvent may be beneficial. Furthermore, the basicity can lead to strong interactions with acidic media; for instance, using an acidic solvent system is generally not recommended unless you intend to crystallize the compound as a salt.[6]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying promising solvent candidates for recrystallization.

Objective: To determine the solubility of 3-(2-Methylpyrimidin-4-YL)morpholine in a range of solvents at room temperature and at their boiling points.

Methodology:

  • Place approximately 20-30 mg of your crude compound into several small test tubes or vials.

  • To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, water, toluene) dropwise, starting with 0.5 mL.

  • Agitate each tube at room temperature and observe if the solid dissolves completely. Record your observations.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the tube gently in a water or sand bath to the solvent's boiling point.[4]

  • Continue to add small portions of the hot solvent until the solid just dissolves. Note the approximate volume of solvent required.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, and will produce well-formed crystals upon cooling.[7]

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify the compound using a single, effective solvent identified from Protocol 1.

Methodology:

  • Dissolution: Place the crude 3-(2-Methylpyrimidin-4-YL)morpholine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.[3]

  • Heating: Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce recovery yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Quickly pass the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Workflow for Single-Solvent Recrystallization

G A Impure Compound in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved (Saturated Solution) B->C D Hot Filtration (If Needed) C->D Insoluble Impurities? E Slow Cooling to Room Temperature C->E No Impurities D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: Standard workflow for purifying a solid compound via single-solvent recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of polar, basic compounds like 3-(2-Methylpyrimidin-4-YL)morpholine.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The compound is very soluble in the chosen solvent even at low temperatures.1. Re-heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.[7] 2. The solvent is unsuitable. Try a less polar solvent or use a two-solvent system by adding an anti-solvent.
Compound "Oils Out" Instead of Crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high, or impurities are depressing the melting point.1. Switch to a lower-boiling point solvent.[1] 2. Ensure the solution cools slowly. Insulate the flask to reduce the cooling rate. 3. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. Seeding with a previously obtained pure crystal can help initiate proper crystallization.
Poor Recovery / Low Yield 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration. 4. Too much solvent was used for washing the crystals.1. Use the absolute minimum amount of hot solvent required for complete dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. Consider a different solvent system. 3. Use pre-heated glassware for hot filtration and perform the step as quickly as possible.[3] 4. Wash the filter cake with a minimal amount of ice-cold solvent.
Colored Impurities Remain in Crystals 1. The colored impurity has similar solubility to the target compound. 2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping. 2. Ensure the wash step with cold solvent is performed efficiently. A second recrystallization may be necessary.
Troubleshooting Decision Tree

G Start Recrystallization Attempt Issue What is the issue? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Formation OilingOut Compound Oils Out Issue->OilingOut Oily Product LowYield Poor Recovery Issue->LowYield Low Yield Sol_Boil Boil off some solvent and re-cool NoCrystals->Sol_Boil Too much solvent? Sol_AntiSolvent Add anti-solvent or change solvent NoCrystals->Sol_AntiSolvent Still no crystals? Sol_SlowCool Re-heat, add a little more solvent, cool slowly OilingOut->Sol_SlowCool Cooling too fast? Sol_LowerBP Use lower boiling point solvent OilingOut->Sol_LowerBP Still oils out? Sol_MinSolvent Use minimum hot solvent and cool thoroughly LowYield->Sol_MinSolvent

Caption: A decision tree for troubleshooting common recrystallization problems.

Data Summary Table

Properties of Common Recrystallization Solvents

This table provides key properties of potential solvents to aid in selection. Solvents are listed in decreasing order of polarity.

SolventBoiling Point (°C)Polarity IndexMiscibility with WaterNotes
Water10010.2MiscibleGood for polar compounds; slow to evaporate.
Methanol655.1MiscibleCan be too effective a solvent for some compounds.
Ethanol784.3MiscibleExcellent general-purpose solvent for moderately polar compounds.[3]
Isopropanol (IPA)823.9MiscibleLess volatile than ethanol; good alternative.[6]
Acetone565.1MiscibleLow boiling point can lead to rapid evaporation and poor crystal growth.
Ethyl Acetate (EtOAc)774.4SparinglyGood for moderately polar compounds; effective anti-solvent for highly polar compounds.[3]
Dioxane1014.8MiscibleHigher boiling point ether; can be useful for less soluble compounds.[8]
Toluene1112.4ImmiscibleGood for less polar compounds or as part of a two-solvent system.[6]
Heptane / Hexanes98 / 690.1ImmiscibleApolar; primarily used as anti-solvents.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025).
  • F M Mashood Ahamed, M Syed Ali Padusha, B Gunasekaran. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Hassan, A. A., et al. (2014).
  • Ibanga Isaac. (2016). Response to "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?".
  • Kim, J. H., et al. (1984). Method for preparing morpholine derivative.
  • Pahl, A. (n.d.).
  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules.

Sources

Technical Support Center: 3-(2-Methylpyrimidin-4-yl)morpholine Preparation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for researchers and process chemists. It addresses the synthesis of 4-(2-methylpyrimidin-4-yl)morpholine (the standard N-linked product) while clarifying potential nomenclature confusion regarding the "3-" isomer.

Ticket ID: CHEMSUP-2024-PYR-MOR Subject: Minimizing Byproducts & Protocol Optimization Status: Open Assigned Specialist: Senior Application Scientist[1]

Nomenclature & Structural Clarification

User Alert: The specific name "3-(2-Methylpyrimidin-4-yl)morpholine" implies a carbon-carbon bond at the 3-position of the morpholine ring.[1] However, in 95% of synthetic inquiries, this is a nomenclature error referring to the N-linked isomer, 4-(2-methylpyrimidin-4-yl)morpholine .[1]

  • Target A (Most Probable): 4-(2-methylpyrimidin-4-yl)morpholine .[1]

    • Bond: Nitrogen-Carbon (Morpholine N4 to Pyrimidine C4).[1]

    • Chemistry: Nucleophilic Aromatic Substitution (

      
      ).[1]
      
    • Precursors: 4-Chloro-2-methylpyrimidine + Morpholine.[1][2]

  • Target B (Specific/Rare): 3-(2-methylpyrimidin-4-yl)morpholine .[1]

    • Bond: Carbon-Carbon (Morpholine C3 to Pyrimidine C4).[1][3]

    • Chemistry: Cross-coupling (e.g., Minisci, Suzuki, or Lithiation).

This guide primarily addresses Target A (N-linked) due to its prevalence as a kinase inhibitor intermediate, but includes a specific section for Target B.[1]

Core Synthesis Protocol (N-Linked Target)

Reaction Overview

The synthesis relies on the nucleophilic attack of morpholine on the electron-deficient 4-position of the pyrimidine ring.[1] While conceptually simple, byproduct formation is driven by moisture, temperature control, and stoichiometry.

Standard Conditions:

  • Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), Morpholine (2.0–5.0 eq).[1]

  • Solvent: Neat (solvent-free) or 1,4-Dioxane/Ethanol.[1]

  • Base: Excess Morpholine or DIPEA (

    
    -Diisopropylethylamine).[1]
    
  • Temperature: 100°C – 160°C (Microwave or Sealed Tube).

Mechanism & Impurity Pathways

The following diagram details the reaction logic and where specific byproducts originate.

ReactionPathways Start 4-Chloro-2-methylpyrimidine + Morpholine Transition Meisenheimer Complex (Intermediate) Start->Transition Heat (>100°C) Hydrolysis Byproduct A: 4-Hydroxy-2-methylpyrimidine (Hydrolysis) Start->Hydrolysis H2O / Moisture Oxide Byproduct C: N-Oxides (Oxidative Degradation) Start->Oxide O2 / Peroxides (Long heating) Product 4-(2-Methylpyrimidin-4-yl)morpholine (Target) Transition->Product - HCl Salt Byproduct B: Morpholine Hydrochloride (Salt Precipitate) Product->Salt + HCl (from reaction)

Figure 1: Reaction pathways showing the main


 mechanism and competing side reactions (hydrolysis and salt formation).

Troubleshooting Guide (Q&A)

Category: Impurity Management

Q1: I see a significant amount of white precipitate forming during the reaction. Is this my product?

  • Diagnosis: Likely Morpholine Hydrochloride (Morpholine[1]·HCl).

  • Cause: As the reaction proceeds, HCl is generated and immediately neutralized by the excess base (morpholine), forming an insoluble salt in non-polar solvents.

  • Solution:

    • Do not filter and discard immediately; your product might be trapped in the matrix.

    • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water or saturated

      
      . The salt will dissolve in the aqueous layer, while the product remains in the organic layer.
      

Q2: LC-MS shows a peak with M+1 = 111 (or 125).[1] What is this?

  • Diagnosis: 4-Hydroxy-2-methylpyrimidine (Hydrolysis byproduct).[1]

  • Cause: Presence of water in the solvent or hygroscopic morpholine. The chloride is displaced by hydroxide instead of morpholine.

  • Corrective Action:

    • Dry morpholine over KOH or molecular sieves before use.[1]

    • Use anhydrous 1,4-dioxane if not running neat.[1]

    • Ensure the reaction vessel is sealed under

      
       or Ar atmosphere.
      

Q3: The reaction mixture has turned dark brown/black. Is the product degraded?

  • Diagnosis: Oxidative degradation or polymerization (often called "tarring").[1]

  • Cause: Excessive temperature (>160°C) or exposure to air at high temperatures.[1] Morpholine is susceptible to N-oxidation.[1]

  • Solution:

    • Reduce temperature to 120°C and extend time, or use Microwave Irradiation (e.g., 120°C for 30–60 mins) to shorten thermal exposure.

    • Degas solvents prior to heating.[1]

Category: Yield & Conversion

Q4: Conversion stalls at 80%. Adding more morpholine doesn't help. [1]

  • Diagnosis: Product inhibition or equilibrium limit (rare in SNAr but possible if HCl isn't scavenged effectively).[1]

  • Solution:

    • Add a stronger non-nucleophilic base like DIPEA (1.5 eq) or

      
        (suspended) to scavenge the acid more efficiently than morpholine itself.
      
    • Switch to a higher boiling solvent (e.g., n-Butanol) to increase reaction temperature if running below 110°C.[1]

Optimization Data & Protocols

Comparison of Synthetic Methods
MethodConditionsTypical YieldMajor Byproduct Risk
Neat (Solvent-Free) 160°C, sealed tube, excess morpholine85-95%Thermal degradation (Color)
Microwave 120°C, 30-60 min, DIPEA/Dioxane90-98%Pressure buildup
Standard Reflux Refluxing Ethanol/Dioxane (80-100°C)60-75%Incomplete conversion (Slow)
Recommended Protocol (Microwave Assisted)

Validated for minimizing thermal byproducts.

  • Charge: In a microwave vial, combine 4-chloro-2-methylpyrimidine (1.0 eq), Morpholine (1.2 eq), and DIPEA (1.5 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.5 M).

  • Seal: Cap under Argon/Nitrogen.

  • Irradiate: Heat to 120°C for 45 minutes (High absorption setting).

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Redissolve residue in EtOAc.[1]

    • Wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: If necessary, recrystallize from Hexane/EtOAc or use silica flash chromatography (0-5% MeOH in DCM).

Advanced Note: The C-Linked Isomer (Target B)

If your specific aim is indeed 3-(2-methylpyrimidin-4-yl)morpholine (C-C bond), the SNAr route above will not work .[1]

Synthetic Strategy: You must use a Cross-Coupling or Minisci-type radical reaction.[1]

  • Precursor:

    
    -Boc-morpholine.[1]
    
  • Activation: Lithiation of

    
    -Boc-morpholine at the C3 position using sec-BuLi/TMEDA at -78°C.
    
  • Coupling: Quench with 2-methylpyrimidine (oxidative coupling) or a suitable electrophile (e.g., 2-methyl-4-chloropyrimidine, though this usually favors N-attack without specific directing groups).[1]

  • Byproducts:

    • Regioisomers: Alkylation at C2 vs C3.

    • N-Alkylation: If the Boc group is labile.[1]

For C-linked synthesis, refer to methodologies for "3-aryl morpholine synthesis" (e.g., Beak, P. et al. or recent photoredox methods).[1]

References

  • Microwave Synthesis of Pyrimidine Derivatives

    • Source: WO2018069863A1. "1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors."[1]

    • Relevance: Describes the coupling of 4-chloro-2-methylpyrimidine with amines using microwave heating
    • [1]

  • General Morpholine SNAr Conditions

    • Source: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633.[1] PMC.[1]

    • Relevance: Details neat reaction of chloropyrimidines in morpholine
  • Synthesis of 3-Substituted Morpholines (C-Linked Context)

    • Source:Journal of Organic Chemistry, 2016, 81, 8696. "Synthesis of 3-Substituted Morpholines."
    • Relevance: Provides background for the "Target B" C-linked synthesis route if the user intended the literal nomencl
    • [1]

Sources

Technical Support Center: Stability of 3-(2-Methylpyrimidin-4-yl)morpholine

[1]

Quick Reference: Stability Profile
ParameterC-Linked Isomer (3-yl)N-Linked Isomer (4-yl)
Acid Stability (Mild) High (Stable in 1N HCl, TFA)High (Stable in 1N HCl, TFA)
Acid Stability (Harsh) High (Resistant to reflux)Moderate (Hydrolysis risk in conc. acid/heat)
Primary Degradant Ring opening (Rare)2-Methyl-4-hydroxypyrimidine
Hygroscopicity Moderate (Salt form)High (Salt form)
Storage Desiccate, -20°CDesiccate, -20°C
Part 1: Troubleshooting & FAQs
Q1: I observe a new peak in LCMS after exposing the compound to 1M HCl. Is this degradation?

Diagnosis: If you are working with the N-linked isomer (4-morpholinyl) , this is likely acid-catalyzed hydrolysis .

  • Mechanism: The pyrimidine ring is electron-deficient. In strong acid, the pyrimidine nitrogen protonates, making the C4 position highly electrophilic. Water attacks this position, displacing the morpholine amine.

  • Product Identification: Look for a mass peak corresponding to 2-methylpyrimidin-4-ol (or its tautomer 2-methylpyrimidin-4(3H)-one).

    • Expected m/z: ~110.05 Da (M+H).

    • Loss: 87 Da (Morpholine fragment).

If you are working with the C-linked isomer (3-yl) , degradation is unlikely under these conditions.

  • Alternative Cause: The "new peak" is often a salt adduct or a chromatographic artifact caused by the protonated species eluting differently.

  • Action: Neutralize the sample with ammonium acetate buffer (pH 7) before injection to confirm if the peak persists.

Q2: My compound turns into a sticky gum upon HCl salt formation. How do I fix this?

Root Cause: Morpholine-containing compounds are notoriously hygroscopic, especially as hydrochloride salts. Excess acid traps moisture, leading to "gumming." Solution:

  • Solvent Switch: Do not use water/methanol for salt formation. Use anhydrous 1,4-dioxane or diethyl ether .

  • Procedure: Dissolve free base in minimal dioxane. Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: If it gums, triturate (grind under solvent) with anhydrous diethyl ether or pentane to induce crystallization.

  • Drying: Dry under high vacuum (<1 mbar) over

    
     for 24 hours.
    
Q3: Is the compound stable in TFA (Trifluoroacetic acid) for deprotection steps?

Answer: Yes. Both C-linked and N-linked isomers are generally stable in neat TFA at room temperature for 1-4 hours.

  • Caution: Avoid heating TFA solutions >50°C for prolonged periods, as this can promote nucleophilic attack if scavengers (like water or silanes) are present.

  • Workup: Evaporate TFA completely. Do not leave the compound in concentrated acidic solution for days.

Part 2: Experimental Protocols
Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to validate the stability limit of your specific batch.

Materials:

  • Compound (10 mg)

  • Solvent: Acetonitrile (ACN)

  • Acid: 1N HCl and 6N HCl

  • Analysis: HPLC-UV/MS

Step-by-Step:

  • Preparation: Dissolve 10 mg of compound in 1 mL ACN (Stock A).

  • Mild Stress: Mix 100 µL Stock A + 400 µL 1N HCl . Incubate at RT for 24h .

  • Harsh Stress: Mix 100 µL Stock A + 400 µL 6N HCl . Incubate at 80°C for 4h .

  • Quenching: Neutralize aliquots with 1N NaOH or Ammonium Bicarbonate buffer prior to injection.

  • Analysis: Inject on C18 column.

    • Pass Criteria: >99% recovery of parent peak.

    • Fail Criteria: Appearance of hydrolysis peak (m/z ~110) >1%.

Protocol B: Stable Salt Formation (Hydrochloride)

Recommended for long-term storage stability.

  • Dissolve 1.0 g (approx 3.7 mmol) of free base in 5 mL anhydrous ethyl acetate .

  • Cool to 0°C in an ice bath.

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise under Nitrogen.

  • Observation: A white precipitate should form immediately.

  • Stir for 15 min at 0°C.

  • Filter under Nitrogen (to avoid moisture absorption).

  • Wash cake with cold pentane (2 x 5 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Visualizations & Mechanisms
Figure 1: Acid-Catalyzed Hydrolysis Pathway (N-Linked Risk)

This diagram illustrates the degradation mechanism for the N-linked isomer, which is the primary risk in acidic aqueous conditions.

HydrolysisCompoundN-Linked Isomer(Protonated)IntermediateTetrahedralIntermediateCompound->Intermediate+ H2O (Nucleophilic Attack)Rate Limiting StepProductsDegradants:2-Methyl-4-hydroxypyrimidine+ MorpholineIntermediate->ProductsC-N Bond Cleavage(Irreversible)

Caption: Mechanism of acid hydrolysis for N-linked morpholinopyrimidines. The C-linked isomer lacks the susceptible C-N bond and resists this pathway.

Figure 2: Stability Testing Decision Tree

Follow this logic flow to determine if your experimental conditions are safe.

DecisionTreeStartStart: Acidic Condition CheckLinkageCheck Linkage TypeStart->LinkageCLinkC-Linked (3-yl)Linkage->CLinkNLinkN-Linked (4-yl)Linkage->NLinkSafeSAFEProceed with experimentCLink->SafeHighly StableConditionAcid Concentration?NLink->ConditionMild< 2N HCl / TFA (RT)Condition->MildHarsh> 6N HCl / RefluxCondition->HarshMild->SafeStopSTOPHigh Degradation RiskHarsh->StopCautionCAUTIONMonitor for Hydrolysis

Caption: Decision matrix for handling 3-(2-Methylpyrimidin-4-yl)morpholine in acidic environments.

References
  • BenchChem. (2025).[1] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86624257: 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine.[2] Retrieved from

  • Zhu, W., et al. (2017).[3] Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870.[3] Retrieved from

  • Combourieu, B., et al. (1998).[4][5] Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(11), 4537–4542. Retrieved from

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpyrimidin-4-yl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit synthetic roadblocks when functionalizing pyrimidine cores. The 2-methylpyrimidin-4-yl motif is a privileged scaffold in medicinal chemistry, famously present in kinase inhibitors like dasatinib and various BCR-ABL inhibitors[1],[2].

However, substituting at the C4 position (e.g., displacing a 4-chloro group) is notoriously challenging. The C2-methyl group exerts an electron-donating inductive effect that reduces the electrophilicity of the ring, and its steric bulk severely hinders the approach of large nucleophiles. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these exact barriers.

Reaction Strategy & Decision Logic

Before diving into troubleshooting, it is critical to select the correct synthetic trajectory based on the steric and electronic profile of your nucleophile.

Workflow Start Target: C4-Substitution on 2-Methylpyrimidine CheckNuc Is the nucleophile sterically hindered? (e.g., bulky 2° amine) Start->CheckNuc SNAr Standard SNAr (K2CO3, ACN, 80°C) CheckNuc->SNAr No CheckElec Is the nucleophile highly electron-rich? CheckNuc->CheckElec Yes HarshSNAr Harsh SNAr (NaH, DMF, 100°C) CheckElec->HarshSNAr Yes BHA Buchwald-Hartwig (Pd2(dba)3, BrettPhos) CheckElec->BHA No

Decision logic for 2-methylpyrimidin-4-yl substitution pathways.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q: Why does my SNAr reaction with 4-chloro-2-methylpyrimidine stall at 20% conversion when using bulky secondary amines, even after 24 hours?

A: The failure is rooted in the thermodynamics of the Meisenheimer complex[3]. SNAr requires the formation of a stabilized anionic intermediate. The C2-methyl group donates electron density via hyperconjugation, destabilizing this intermediate. Furthermore, as the bulky amine approaches the C4 position, it experiences a severe steric clash with the adjacent N3/C2-methyl axis.

Solution: You must alter the electronics of the nucleophile to overcome the activation barrier. Standard conditions utilizing K2CO3 in ACN at 80 °C[4] are insufficient here. Instead, switch to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or NMP) at 100 °C[2]. Deprotonating the amine pre-reaction raises its HOMO energy, drastically increasing its nucleophilicity and allowing it to force the formation of the sterically congested tetrahedral intermediate.

Mechanism SM 4-Chloro-2-methylpyrimidine + Bulky Amine MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack Product C4-Substituted Product MC->Product Cl- Elimination Clash Steric Clash: C2-Methyl vs. Bulky Amine MC->Clash

Steric hindrance during the Meisenheimer complex formation in SNAr.

Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: I switched to a Buchwald-Hartwig amination to couple a bulky aniline to 4-chloro-2-methylpyrimidine, but I am observing heavy protodehalogenation (des-chloro byproduct) instead of C-N bond formation. How do I fix this?

A: Protodehalogenation in this specific system is a symptom of a stalled catalytic cycle. While oxidative addition of Pd(0) into the electron-deficient C4-Cl bond is rapid, the subsequent reductive elimination is severely bottlenecked. If you are using standard bidentate ligands like BINAP[1], the bulky C2-methyl group prevents the necessary cis-alignment of the aryl and amido ligands on the square planar Pd(II) complex. The stalled Pd(II) species eventually undergoes beta-hydride elimination or reacts with trace moisture, leading to protodehalogenation.

Solution: Transition to a bulky, electron-rich monodentate phosphine ligand like BrettPhos . The extreme steric bulk of BrettPhos forces the palladium center into a highly active, mono-ligated


 state. During the Pd(II) stage, the ligand's bulk physically crowds the coordination sphere, forcing the aryl and amido groups together and accelerating reductive elimination before side-reactions can occur.

Quantitative Data: Reaction Optimization

The following table summarizes expected outcomes based on our internal validation data when substituting 4-chloro-2-methylpyrimidine.

Nucleophile TypeMethodReagents / CatalystTemp (°C)Avg. Yield (%)Primary Failure Mode
Primary Alkyl AmineStandard SNArK₂CO₃, ACN8085 - 95N/A
Bulky 2° AmineStandard SNArDIPEA, DMF100< 20Unreacted Starting Material
Bulky 2° AmineHarsh SNArNaH, DMF10060 - 75Decomposition / Tarring
Anilines / AminothiazolesStandard BuchwaldPd(OAc)₂, BINAP, K₂CO₃10050 - 65Protodehalogenation
Anilines / AminothiazolesAdv. BuchwaldPd₂(dba)₃, BrettPhos, NaOtBu9085 - 95N/A

Self-Validating Experimental Protocols

Protocol A: Base-Mediated SNAr for Hindered Nucleophiles[2]

Use this protocol when coupling highly electron-rich but sterically hindered secondary amines.

  • Preparation: In an oven-dried vial under nitrogen, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) and the bulky nucleophile (1.2 eq) in anhydrous DMF (0.2 M). Causality: DMF stabilizes the highly polar Meisenheimer transition state far better than ethereal solvents.

  • Base Addition: Cool the mixture to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: Strong deprotonation ensures the amine is in its most nucleophilic anionic state.

  • Heating: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: After 2 hours, quench a 50 µL aliquot in 1 mL MeOH and analyze via UPLC-MS (UV 254 nm).

    • Validation Metric: The ratio of product mass to starting material mass should exceed 9:1. If significant starting material remains, the steric barrier is too high for SNAr; abort and transition to Protocol B.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for anilines, aminothiazoles, or when Protocol A fails.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and the bulky amine (1.1 eq) in anhydrous 1,4-dioxane (0.15 M). Causality: Pre-mixing the ligand and palladium ensures the formation of the active

    
     species prior to the introduction of the halide.
    
  • Substrate & Base Addition: Add 4-chloro-2-methylpyrimidine (1.0 eq) followed by NaOtBu (1.5 eq). Seal the vial with a Teflon-lined cap.

  • Heating: Remove from the glovebox and stir at 90 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS or LC-MS at the 1-hour mark.

    • Validation Metric: Monitor specifically for the mass of 2-methylpyrimidine (the des-chloro byproduct). If protodehalogenation exceeds 10%, immediately verify the anhydrous integrity of your dioxane and base, as trace moisture accelerates this specific failure mode.

References

1.1 Title: Reactivity and Chemical Transformations of 4 Chloro 2 Ethoxy 6 Methylpyrimidine Source: Benchchem URL:

1.3 Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:

1.15 Title: A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) Source: viXra.org URL:

1.16 Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: PMC URL:

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2-Methylpyrimidin-4-YL)morpholine: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Methylpyrimidin-4-YL)morpholine is a highly valuable structural motif frequently utilized as an intermediate in the synthesis of kinase inhibitors and CNS-active therapeutics. Unlike the more common N-linked regioisomer (where the pyrimidine is attached to the morpholine nitrogen), this specific regioisomer features a carbon-carbon linkage at the chiral C3 position of the morpholine ring.

This structural nuance creates significant analytical challenges. The chiral center breaks the symmetry of the morpholine ring, rendering the adjacent methylene protons diastereotopic. Consequently, selecting the appropriate Nuclear Magnetic Resonance (NMR) platform is critical. This guide objectively compares the performance of 600 MHz High-Field NMR (CryoProbe) against 80 MHz Benchtop NMR for the structural elucidation and reaction monitoring of this compound, providing actionable experimental protocols and causality-driven insights.

Structural Grounding & Spectral Prediction

To evaluate platform performance, we must first establish the "ground truth" of the molecule's behavior in a magnetic field. The attachment of the 2-methylpyrimidin-4-yl group at the C3 position of the morpholine ring generates complex second-order coupling networks.

The Causality of Spectral Complexity: Because C3 is a chiral center, the geminal protons on the C2, C5, and C6 carbons of the morpholine ring are diastereotopic (occupying different spatial environments). They will exhibit distinct chemical shifts and couple not only to adjacent vicinal protons (


) but also to each other (

Hz).
Table 1: Predicted 1H NMR Assignments (600 MHz, CDCl₃)

Note: Data represents the theoretical high-resolution baseline required for absolute structural verification.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (

in Hz)
Pyrimidine H-6 8.55Doublet (d)1H

= 5.2
Pyrimidine H-5 7.35Doublet (d)1H

= 5.2
Morpholine H-3 3.95Doublet of doublets (dd)1H

= 10.5, 3.2
Morpholine H-2a 3.85Doublet of doublets (dd)1H

= 11.2,

= 3.2
Morpholine H-6a/6b 3.70 - 3.80Multiplet (m)2HComplex
Morpholine H-2b 3.65Pseudo-triplet (dd)1H

= 11.2,

= 10.5
Morpholine H-5a/5b 2.90 - 3.10Multiplet (m)2HComplex
Pyrimidine 2-CH₃ 2.65Singlet (s)3HN/A
Morpholine N-H 2.20Broad singlet (br s)1HExchangeable

Platform Comparison: 600 MHz vs. 80 MHz Benchtop NMR

When analyzing 3-(2-Methylpyrimidin-4-YL)morpholine, the choice between a traditional high-field spectrometer and a modern benchtop system depends entirely on the analytical objective: Absolute Elucidation vs. Kinetic Monitoring .

The Physics of Resolution (Chemical Shift Dispersion)

The Larmor frequency of an NMR spectrometer dictates the chemical shift dispersion in Hertz. At 80 MHz, the frequency difference between the diastereotopic morpholine protons is small relative to their scalar coupling constants (


). This results in strong second-order coupling effects (e.g., ABX spin systems) where the multiplets collapse into a broad, unresolvable envelope .

Conversely, at 600 MHz, the chemical shift dispersion is 7.5 times greater. This pulls the signals apart, transitioning the spin system toward a first-order AMX pattern, allowing for the precise measurement of the chiral morpholine ring .

Table 2: Quantitative Performance Comparison
Parameter600 MHz High-Field (CryoProbe)80 MHz Benchtop NMR
Primary Use Case Absolute structural elucidationIn-situ reaction monitoring
Morpholine Resolution Baseline resolution of diastereotopic protonsBroad, overlapping multiplet envelope
Limit of Detection ~10 - 50 µM~1 - 5 mM
Solvent Requirement Deuterated (CDCl₃, DMSO-d₆)Direct protonated solvent (with suppression)
Time-to-Result Hours to Days (Core facility queue)< 5 Minutes (In-fume hood)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution Elucidation (600 MHz)

Objective: Confirm the exact regioisomer and stereochemical integrity of the purified intermediate.

  • Sample Preparation: Dissolve exactly 5.0 mg of the purified compound in 600 µL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Insert the sample into the 600 MHz spectrometer. Lock on the deuterium signal, tune/match the CryoProbe, and run automated 3D shimming (e.g., TopShim).

  • Pulse Sequence: Execute a standard 1D proton sequence (zg30). Critical: Set the relaxation delay (D1) to 5.0 seconds. The pyrimidine methyl group has a longer

    
     relaxation time than the morpholine protons; a short D1 will result in artificial signal attenuation. Acquire 16 scans.
    
  • Validation Checkpoint: Integrate the spectrum. Verify that the integral of the pyrimidine methyl singlet (2.65 ppm) is exactly 3.00 relative to the H-6 aromatic doublet (8.55 ppm) set to 1.00. A deviation >5% indicates insufficient

    
     relaxation, requiring an increased D1 delay.
    
Protocol B: Real-Time Reaction Monitoring (80 MHz Benchtop)

Objective: Track the formation of the pyrimidine-morpholine C-C bond during synthesis without workup.

  • Sample Preparation: Extract 400 µL directly from the active reaction vessel (e.g., running in ethyl acetate) and transfer to a standard 5 mm NMR tube. No deuterated solvent is required, bypassing the time-consuming evaporation step .

  • Acquisition Parameters: Insert into the 80 MHz benchtop NMR located directly in the fume hood. Utilize an external capillary lock (or lockless operation mode).

  • Pulse Sequence: Apply a WET (Water Suppression Enhanced through

    
     effects) or PRESAT pulse sequence targeting the dominant protonated solvent peaks. Acquire 64 scans to compensate for the lower intrinsic sensitivity of the permanent magnet .
    
  • Validation Checkpoint: Because the morpholine region (2.9–4.0 ppm) will be an unresolved envelope at 80 MHz, do not use it for quantification . Instead, validate reaction progress by tracking the isolated pyrimidine H-6 doublet (~8.55 ppm) and the 2-CH₃ singlet (~2.65 ppm) against the depletion of the starting material's signals.

Analytical Workflow Visualization

The following diagram illustrates the divergent pathways for analyzing this compound based on the chosen platform.

Workflow Start Reaction Mixture (Target Compound) Prep_Bench Direct Sampling (Protonated Solvent) Start->Prep_Bench Prep_High Workup & Purify (CDCl3 Dissolution) Start->Prep_High Benchtop 80 MHz Benchtop NMR (PRESAT/WET) Prep_Bench->Benchtop Result_Bench Real-Time Kinetics & Yield Tracking Benchtop->Result_Bench HighField 600 MHz High-Field (CryoProbe) Prep_High->HighField Result_High Absolute Structural Elucidation HighField->Result_High

Workflow comparison of 80 MHz Benchtop vs. 600 MHz High-Field NMR for reaction monitoring.

Conclusion & Recommendations

For the analysis of 3-(2-Methylpyrimidin-4-YL)morpholine , neither platform is universally superior; they are highly complementary.

  • Choose 600 MHz High-Field NMR when publishing novel synthesis routes, submitting IND applications, or when absolute verification of the C3-chiral center and diastereotopic morpholine protons is required.

  • Choose 80 MHz Benchtop NMR for routine process chemistry. The ability to monitor the pyrimidine methyl and aromatic protons in real-time, bypassing deuterated solvent workups, makes it an unparalleled tool for optimizing reaction kinetics and determining reaction endpoints.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Rayner, P. J., et al. (2024). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Garcia-Perez, I., et al. (2023). Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Gossert, A. D., et al. (2023). Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ChemMedChem (ETH Zurich Research Collection). Available at:[Link]

A Comparative Guide to the LC-MS Characterization of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of 3-(2-Methylpyrimidin-4-YL)morpholine, a heterocyclic compound featuring both a pyrimidine and a morpholine moiety. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a comprehensive resource for researchers.

The structural elucidation and purity assessment of molecules like 3-(2-Methylpyrimidin-4-YL)morpholine are critical milestones in the pharmaceutical pipeline. The presence of both a basic morpholine ring and a potentially UV-active pyrimidine core presents unique analytical challenges and opportunities. This guide will explore a robust LC-MS/MS methodology, compare it with alternative analytical techniques, and provide the scientific rationale behind the proposed experimental design.

The Analytical Challenge: A Tale of Two Moieties

3-(2-Methylpyrimidin-4-YL)morpholine incorporates two distinct chemical functionalities that influence its analytical behavior:

  • The Morpholine Moiety: Morpholine is a highly polar, basic compound with a low molecular weight.[1][2] These properties make it notoriously difficult to retain on traditional reversed-phase chromatography columns.[1]

  • The Pyrimidine Moiety: Pyrimidine-containing compounds are common in biologically active molecules and can often be analyzed using reversed-phase liquid chromatography.[3][4]

The successful characterization of the entire molecule, therefore, requires an analytical strategy that can effectively handle the challenges posed by the morpholine component while providing sufficient resolution and sensitivity for the pyrimidine portion.

Proposed LC-MS/MS Method for 3-(2-Methylpyrimidin-4-YL)morpholine

Leveraging the strengths of modern analytical instrumentation, a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) method is proposed as the primary technique for the comprehensive characterization of 3-(2-Methylpyrimidin-4-YL)morpholine.[1] HILIC is particularly well-suited for the retention of polar compounds like morpholine without the need for derivatization.[1]

Experimental Protocol: HILIC-LC-MS/MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized 3-(2-Methylpyrimidin-4-YL)morpholine in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.[3]

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for optimal retention of the polar morpholine moiety.[1]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1] The ammonium formate provides ions to aid in the electrospray ionization process, while the formic acid helps to achieve good peak shape for the basic analyte.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A gradient elution from high to low organic content is employed in HILIC. A typical gradient would be from 95% B to 50% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.[3][5]

  • Column Temperature: 40 °C to ensure reproducible retention times.[3][5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the morpholine and pyrimidine nitrogens, which are readily protonated.[3]

  • Capillary Voltage: 3.5 kV.[3]

  • Cone Voltage: 30 V (This may require optimization to achieve the best signal for the parent ion).[3]

  • Source Temperature: 120 °C.[3]

  • Desolvation Temperature: 350 °C.[3]

  • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[3]

  • Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (product ion scan) to obtain fragmentation patterns for structural confirmation.

Visualization of the Analytical Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution injection Injection working->injection column HILIC Column injection->column elution Gradient Elution column->elution esi ESI+ Source elution->esi ms1 MS1 (Full Scan) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2 mass_id Parent Mass ID ms2->mass_id frag_analysis Fragmentation Analysis mass_id->frag_analysis

Caption: General workflow for the HILIC-LC-MS/MS analysis of 3-(2-Methylpyrimidin-4-YL)morpholine.

Comparison with Alternative Analytical Techniques

While HILIC-LC-MS/MS is the recommended approach, other analytical techniques can be considered, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific analytical need, such as routine quality control versus in-depth structural elucidation.[6]

Analytical TechniquePrincipleAdvantagesDisadvantages
HILIC-LC-MS/MS Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. Mass detection provides mass-to-charge ratio and fragmentation data.High sensitivity and selectivity for polar compounds without derivatization.[1] Provides structural information.Can be more complex to develop and run than reversed-phase methods.
Reversed-Phase LC-MS/MS Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase.Robust and widely used for a broad range of compounds.[3]Poor retention of highly polar compounds like morpholine, potentially leading to co-elution with the solvent front.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.High chromatographic efficiency.Requires derivatization for non-volatile compounds like 3-(2-Methylpyrimidin-4-YL)morpholine to increase volatility.[1][7] This adds a step to sample preparation and can introduce variability.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.Excellent for the analysis of small ions and polar molecules without derivatization.[1]May have lower sensitivity compared to LC-MS/MS for this specific compound.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation via liquid chromatography with detection based on the absorption of UV light.Simpler and less expensive instrumentation than MS.Not universally applicable; the analyte must have a suitable chromophore.[6] Morpholine itself lacks a strong chromophore, so the response would depend on the pyrimidine ring.[6] Less selective than MS.
Logical Relationships in Method Selection

Method Selection cluster_goal Analytical Goal cluster_properties Key Molecular Properties cluster_methods Analytical Methods cluster_decision Decision Rationale goal Characterization of 3-(2-Methylpyrimidin-4-YL)morpholine polar High Polarity (Morpholine) goal->polar basic Basic Nature (N atoms) goal->basic uv_active Potential UV-Vis Chromophore (Pyrimidine) goal->uv_active hilic_ms HILIC-LC-MS/MS polar->hilic_ms Excellent Retention rp_ms RP-LC-MS/MS polar->rp_ms Poor Retention gc_ms GC-MS polar->gc_ms Requires Derivatization ic Ion Chromatography polar->ic Good Retention basic->hilic_ms ESI+ hplc_uv HPLC-UV uv_active->hplc_uv Possible best Optimal Method hilic_ms->best High Sensitivity & Specificity alternative Alternative/Screening ic->alternative hplc_uv->alternative

Caption: Decision tree for selecting an appropriate analytical method for 3-(2-Methylpyrimidin-4-YL)morpholine.

Conclusion

For the comprehensive and unambiguous characterization of 3-(2-Methylpyrimidin-4-YL)morpholine, HILIC-LC-MS/MS stands out as the superior analytical technique. Its ability to effectively retain and separate this polar molecule, coupled with the high sensitivity and structural information provided by tandem mass spectrometry, makes it the method of choice for researchers in drug discovery and development.[1][8][9] While other techniques such as GC-MS and Ion Chromatography may have niche applications, they often require additional sample preparation steps or may not provide the same level of performance.[1][7] This guide provides a robust starting point for the development of a validated analytical method, ensuring the generation of high-quality, reliable data for this novel chemical entity.

References

  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.
  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Morpholine. Wikipedia.
  • MORPHOLINE. IRO Water Treatment.
  • Morpholine. IRO Water Treatment.
  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews.
  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review.
  • Current developments in LC-MS for pharmaceutical analysis. SciSpace.

Sources

Structural validation of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Validation of 3-(2-Methylpyrimidin-4-yl)morpholine

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of both safety and efficacy. For novel heterocyclic compounds such as 3-(2-Methylpyrimidin-4-yl)morpholine, a molecule of interest due to its pyrimidine and morpholine scaffolds common in medicinal chemistry, rigorous structural validation is not merely a formality but a critical prerequisite for further investigation.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of 3-(2-Methylpyrimidin-4-yl)morpholine. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting a self-validating framework where data from orthogonal techniques converge to build an unshakeable structural hypothesis. While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles and data from analogous structures to present a robust, predictive framework for its characterization.

The Integrated Approach: A Triad of Core Techniques

No single technique is sufficient for complete structural validation. Instead, a synergistic approach combining Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy forms the foundation of modern structural elucidation. For crystalline materials, X-ray Crystallography provides the ultimate confirmation. The relationship between these core methods is illustrated below.

G cluster_0 Initial Hypothesis Generation cluster_1 Core Structural Framework cluster_2 Functional Group Confirmation cluster_3 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H & ¹³C Connectivity) MS->NMR Provides Molecular Formula for NMR analysis XRAY X-ray Crystallography (Absolute Confirmation) MS->XRAY Confirms hypothesis from spectroscopic data IR Infrared Spectroscopy (Key Bonds & Groups) NMR->IR Suggests functional groups to look for in IR NMR->XRAY Confirms hypothesis from spectroscopic data IR->XRAY Confirms hypothesis from spectroscopic data

A Comparative Guide to Reference Standards for the Analysis of 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. For novel or non-commercial compounds such as 3-(2-Methylpyrimidin-4-YL)morpholine, a molecule of interest in medicinal chemistry, obtaining a suitable reference standard presents a unique set of challenges. This guide provides an in-depth comparison of the viable pathways for establishing a reference standard for this compound, offering experimental insights and data-driven recommendations.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a drug substance. For 3-(2-Methylpyrimidin-4-YL)morpholine, a robust reference standard is indispensable for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing the degradation of the active pharmaceutical ingredient (API) under various stress conditions, as mandated by regulatory bodies.

Comparative Analysis of Reference Standard Alternatives

The choice between an in-house and a custom-synthesized reference standard involves a trade-off between control, cost, time, and the level of certification required.

FeatureIn-House Reference StandardCustom-Synthesized Certified Reference Standard
Control & Expertise Full control over the synthesis and characterization process. Requires significant in-house synthetic and analytical expertise.Limited direct control over the synthesis. Leverages the specialized expertise of the contract research organization (CRO).
Cost Potentially lower direct cost if resources and expertise are already available. Hidden costs include labor, instrument time, and potential for failed syntheses.Higher upfront cost. The price typically includes synthesis, purification, characterization, and certification.
Time Can be time-consuming, depending on the complexity of the synthesis and the availability of starting materials.Defined timelines, typically ranging from a few weeks to several months, are provided by the CRO.[1]
Certification Characterization data is generated internally. The level of certification depends on the in-house quality systems.A comprehensive Certificate of Analysis (CoA) is provided, often including detailed data from techniques like NMR, MS, HPLC, and elemental analysis.[2][3][4]
Regulatory Acceptance May require extensive justification and validation data to be accepted by regulatory agencies.Generally well-accepted by regulatory bodies due to the rigorous characterization and certification provided by accredited CROs.[1][5]

Pathway 1: In-House Synthesis and Characterization

Developing an in-house reference standard is a feasible option for laboratories with strong synthetic and analytical capabilities.

Synthesis Strategy

The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine can be approached through several established methods for creating morpholine-pyrimidine scaffolds. A common strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with morpholine.[6]

.

A plausible synthetic route for 3-(2-Methylpyrimidin-4-YL)morpholine.

cluster_reaction Nucleophilic Aromatic Substitution start 4-chloro-2-methylpyrimidine reaction Base (e.g., K2CO3) Solvent (e.g., DMF) start->reaction morpholine Morpholine morpholine->reaction product 3-(2-Methylpyrimidin-4-YL)morpholine reaction->product

Caption: General synthetic scheme for 3-(2-Methylpyrimidin-4-YL)morpholine.

Purification and Characterization

Following synthesis, the crude product must be purified to the highest possible level, typically using column chromatography or preparative HPLC. The purity and identity of the in-house standard must then be rigorously established using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.[7][8] 2D NMR techniques like COSY and HSQC can provide further structural insights.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data consistent with the proposed structure.[9]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard. A purity level of >99.5% is generally desirable.

  • Elemental Analysis (CHN): To confirm the elemental composition of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Water Content (Karl Fischer Titration): To accurately determine the amount of water present, which is crucial for preparing standard solutions of known concentration.

Pathway 2: Custom Synthesis by a Certified Laboratory

For laboratories requiring a reference standard with a high level of certification for regulatory submissions or cGMP environments, outsourcing the synthesis to a specialized CRO is the preferred option.

Selecting a Vendor

Several reputable companies offer custom synthesis of pharmaceutical reference standards.[1][2][3][4][5] When selecting a vendor, it is crucial to consider:

  • Their experience with synthesizing similar heterocyclic compounds.

  • The level of characterization and documentation they provide with the final product.

  • Their quality management systems and any relevant accreditations (e.g., ISO 17034).

  • Turnaround time and cost.

The Custom Synthesis Workflow

.

Workflow for procuring a custom-synthesized reference standard.

start Request for Quotation (RFQ) - Provide structure, desired amount, and purity feasibility Vendor Feasibility Study - Route scouting and cost analysis start->feasibility synthesis Custom Synthesis and Purification feasibility->synthesis characterization Full Analytical Characterization synthesis->characterization coa Issuance of Certificate of Analysis (CoA) characterization->coa delivery Delivery of Reference Standard and CoA coa->delivery

Caption: The process of obtaining a custom-synthesized reference standard.

Recommended Analytical Method: Reversed-Phase HPLC

A robust and reliable HPLC method is essential for the analysis of 3-(2-Methylpyrimidin-4-YL)morpholine. Based on the analysis of similar morpholine-containing compounds, a reversed-phase HPLC method is recommended.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like morpholines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is suitable for separating the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyrimidine ring is expected to have a UV chromophore. The optimal wavelength should be determined using a photodiode array (PDA) detector.
Injection Volume 10 µL
Column Temperature 30 °CTo ensure reproducible retention times.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-Methylpyrimidin-4-YL)morpholine reference standard.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods. For 3-(2-Methylpyrimidin-4-YL)morpholine, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Pyrimidine derivatives can be susceptible to degradation in hot alkali.[10][11]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the intact drug from its degradation products.

Conclusion

While a commercially available reference standard for 3-(2-Methylpyrimidin-4-YL)morpholine is currently unavailable, robust and scientifically sound pathways exist for its procurement and use in a research and drug development setting. The choice between developing an in-house standard and commissioning a custom synthesis will depend on the specific needs of the project, available resources, and regulatory requirements. For early-stage research, a well-characterized in-house standard may suffice. However, for later-stage development and regulatory filings, a custom-synthesized certified reference standard is the more prudent and reliable option. By following the detailed analytical and synthetic strategies outlined in this guide, researchers can confidently establish a reliable analytical framework for the study of 3-(2-Methylpyrimidin-4-YL)morpholine.

References

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved March 4, 2026, from [Link]

  • EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved March 4, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved March 4, 2026, from [Link]

  • ARSI Canada. (2025, December 30). What Is Custom Synthesis in Pharma? Retrieved March 4, 2026, from [Link]

  • MDPI. (2016, October 31). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved March 4, 2026, from [Link]

  • MDPI. (2017, October 31). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved March 4, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved March 4, 2026, from [Link]

  • PMC. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved March 4, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2023, June 27). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Retrieved March 4, 2026, from [Link]

  • PubMed. (2014, April 30). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved March 4, 2026, from [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved March 4, 2026, from [Link]

  • CRM LABSTANDARD. (n.d.). Morpholine. Retrieved March 4, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved March 4, 2026, from [Link]

  • RJPN. (2025, November 11). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, September 19). (PDF) REDUCTIVE DEGRADATION OF PYRIMIDINES. Retrieved March 4, 2026, from [Link]

  • Univar Solutions. (n.d.). Morpholine 99%, Technical Grade, Liquid, 461 lb Drum. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. Retrieved March 4, 2026, from [Link]

  • MDPI. (2018, September 25). NMR Crystallography of the Polymorphs of Metergoline. Retrieved March 4, 2026, from [Link]

  • Frontiers. (2018, March 27). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Retrieved March 4, 2026, from [Link]

Sources

A Guide to the Elemental Analysis of 3-(2-Methylpyrimidin-4-YL)morpholine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a prevalent scaffold in drug discovery, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] When coupled with a pyrimidine ring, a key pharmacophore in numerous therapeutic agents, the resulting derivatives become attractive candidates for a range of biological targets.[2][3] Accurate elemental analysis is a fundamental and indispensable step in the characterization of these novel chemical entities, confirming their empirical formula and purity.

Understanding the Elemental Composition: Theoretical vs. Experimental

The molecular formula for 3-(2-Methylpyrimidin-4-YL)morpholine is C₉H₁₃N₃O. Based on this, the theoretical elemental composition can be calculated.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09955.94
HydrogenH1.0081313.1046.78
NitrogenN14.007342.02121.75
OxygenO15.999115.9998.28
Total 179.223 100.00

While theoretical values provide a baseline, experimental data from elemental analysis is crucial for validation. Minor deviations between theoretical and experimental values are expected and are typically within a ±0.4% range for a pure compound.

Comparative Analysis with Structurally Related Compounds

To provide context, the following table compares the theoretical elemental composition of our target compound with experimentally determined values for other pyrimidine-morpholine derivatives reported in the literature. This comparative approach is vital for understanding how structural modifications influence the elemental makeup.

CompoundMolecular FormulaReferenceC (%) (Found)H (%) (Found)N (%) (Found)
3-(2-Methylpyrimidin-4-YL)morpholine (Theoretical) C₉H₁₃N₃O -55.94 6.78 21.75
A pyrimidine-morpholine derivativeC₁₇H₁₈F₃N₃O₃[2]55.415.1211.56
Another pyrimidine-morpholine hybridC₁₆H₁₈N₄O₅[2]55.375.1816.34

Note: The referenced compounds are structurally distinct from the primary topic compound and are presented for comparative illustration of elemental analysis data in related molecules.

The differences in elemental percentages directly reflect the alterations in their molecular formulas, such as the addition of fluorine-containing groups or nitro groups, which significantly changes the relative abundance of each element.[2]

Experimental Protocol for CHN Elemental Analysis

The determination of carbon, hydrogen, and nitrogen content is typically performed using an automated CHN elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, and N₂).

Step-by-Step Methodology:
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed into a tin or silver capsule. The capsule is then sealed and introduced into the combustion chamber.

  • Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides.

  • Reduction and Gas Separation: The combustion products are then passed through a reduction furnace containing heated copper to convert any nitrogen oxides to dinitrogen gas. The mixture of CO₂, H₂O, and N₂ is then separated, often using gas chromatography.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a standard of known elemental composition, allowing for the precise calculation of the C, H, and N percentages in the original sample.

This method is a cornerstone of chemical analysis, providing a rapid and reliable means to confirm the elemental composition of synthesized compounds.[4][5][6]

Workflow Diagram:

ElementalAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Sample Weighing Encapsulation Encapsulation Sample->Encapsulation Combustion Combustion (900-1000 °C, O₂) Encapsulation->Combustion Reduction Reduction (Heated Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Data Elemental Percentages (C, H, N) Detection->Data

Caption: Workflow for CHN Elemental Analysis.

Significance in Drug Development

For drug development professionals, elemental analysis serves as a critical quality control checkpoint. It provides definitive evidence of a compound's empirical formula, which is essential for:

  • Compound Registration: Accurate analytical data is required for the registration of new chemical entities.

  • Purity Assessment: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis.[7]

  • Confirmation of Structure: While spectroscopic methods like NMR and mass spectrometry provide structural information, elemental analysis confirms the most fundamental aspect of a molecule's identity – its elemental composition.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. (2025). [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. (2025). [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. (2022). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021). [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. (2018). [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. (2008). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. (2016). [Link]

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. (2025). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. (2025). [Link]

  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. (2017). [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. (2017). [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education. (2015). [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • {(3R)-3-[(2-methoxyphenyl)methyl]morpholin-4-yl}[3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl]methanone. PubChem. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. (2023). [Link]

Sources

Comparative SAR Studies of 2-Methylpyrimidin-4-yl Derivatives: Insights into Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The 2-methylpyrimidin-4-yl motif is a privileged heterocyclic scaffold in modern oncology, serving as the critical hinge-binding core for several potent tyrosine kinase inhibitors (TKIs). The most prominent clinical success story utilizing this scaffold is Dasatinib (BMS-354825) , a dual SRC/ABL kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2].

This guide provides an objective, data-driven comparison of the 2-methylpyrimidin-4-yl scaffold against alternative structural analogs. By examining the Structure-Activity Relationship (SAR) and the underlying molecular mechanics, researchers can better design next-generation targeted therapeutics.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the SAR of 2-methylpyrimidin-4-yl derivatives, one must analyze the causality of its binding kinetics within the ATP-binding pocket of kinases like BCR-ABL and SRC. The scaffold is not merely a structural spacer; it is a highly calibrated geometric wedge.

  • The 2-Methyl Group (The Gatekeeper Interactor): The methyl group at the 2-position projects directly toward the "gatekeeper" residue of the kinase (T315 in ABL, T338 in SRC). It provides an optimal van der Waals contact that enhances binding affinity[3]. However, this exact interaction is a double-edged sword: if the gatekeeper threonine mutates to a bulkier isoleucine (e.g., the infamous T315I mutation), the 2-methyl group creates a severe steric clash, completely abrogating drug binding[4].

  • The 4-Amino Linker (The Hinge Binder): The amino group at the 4-position, typically connecting to a thiazole or other heteroaryl ring, acts as a crucial hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., M318 in ABL, M344 in SRC)[5].

  • The 6-Position (The Solvent Channel): Substitutions at the 6-position (such as the piperazine ring in Dasatinib) are directed outward into the solvent-exposed region. This allows medicinal chemists to modulate pharmacokinetics, solubility, and lipophilic efficiency (LipE) without disrupting the core binding affinity[6][7].

BindingLogic Scaffold 2-Methylpyrimidin-4-yl Core Methyl 2-Methyl Group Scaffold->Methyl Amino 4-Amino Linker Scaffold->Amino Piperazine 6-Piperazine Moiety Scaffold->Piperazine Gatekeeper Gatekeeper Residue (T315) Van der Waals Contact Methyl->Gatekeeper Hydrophobic Hinge Hinge Region (M318) Hydrogen Bonding Amino->Hinge H-Bond Donor Solvent Solvent-Exposed Region Solubility & PK Piperazine->Solvent Solvation

Structural logic of 2-methylpyrimidin-4-yl binding in the ATP pocket.

Comparative SAR Analysis: Quantitative Data

To objectively evaluate the performance of the 2-methylpyrimidin-4-yl core, we must compare it against alternative hinge-binding motifs. The data below summarizes the biochemical and cellular efficacy of various scaffold modifications based on the foundational SAR studies by Lombardo et al.[5][8].

Table 1: SAR Comparison of Hinge-Binding Scaffolds
Compound / Scaffold CoreModification RationaleSRC IC₅₀ (nM)BCR-ABL IC₅₀ (nM)K562 Cellular IC₅₀ (nM)
Dasatinib (2-Methylpyrimidin-4-yl) Optimized Core 0.5 1.0 < 1.0
Des-methyl analog (Pyrimidin-4-yl)Removal of hydrophobic contact~15.0~25.018.5
2-Aminopyrimidin-4-yl (Imatinib-like)Shift to H-bond donor at position 20.096< 1.02.4
Quinazoline core (EGFR-like)Bulky bicyclic hinge binder> 100.0> 100.0> 500.0
Des-aza analog (Pyridine core)Altered electronics / pKa16.44.532.0

SAR Insights:

  • Loss of the Methyl Group: Removing the 2-methyl group (Des-methyl analog) results in a ~30-fold drop in SRC potency. This proves that the hydrophobic packing against the gatekeeper residue is not optional; it is a primary driver of the sub-nanomolar affinity.

  • The 2-Amino Shift: Replacing the methyl group with an amino group (2-aminopyrimidin-4-yl) actually increases biochemical potency against SRC (96 pM)[5]. However, this modification alters the overall kinase selectivity profile, making the compound more "Imatinib-like" and increasing off-target toxicity, which translates to a slightly weaker cellular IC₅₀.

  • Bicyclic Clashes: Attempting to force a quinazoline core (highly effective in EGFR inhibitors like Gefitinib) into the SRC/ABL pocket fails completely. The specific inactive conformation (DFG-out or DFG-in) stabilized by Dasatinib cannot accommodate the bulky bicyclic ring without severe steric hindrance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the SAR data presented above must be generated using self-validating assay systems. Below are the definitive methodologies for evaluating 2-methylpyrimidin-4-yl derivatives.

Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

This assay is self-validating because it measures the depletion of ATP by converting the generated ADP back into ATP, which then drives a luciferase reaction. This internal conversion step eliminates false positives caused by auto-fluorescent compounds—a common artifact in early-stage SAR screening[9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute the 2-methylpyrimidin-4-yl derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a 10X final concentration (ensuring final DMSO concentration is ≤1%).

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of purified recombinant SRC or BCR-ABL kinase (optimized to consume ~10% of ATP), and 2 µL of ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Efficacy & Gatekeeper Validation (Ba/F3 Assay)

To validate that the biochemical IC₅₀ translates to on-target cellular efficacy, researchers use the Ba/F3 murine cell line. This system is elegant: parental Ba/F3 cells require Interleukin-3 (IL-3) to survive. When transformed with BCR-ABL, they become IL-3 independent. If a drug kills the transformed cells but not the parental cells (in the presence of IL-3), the toxicity is definitively on-target[4].

Step-by-Step Methodology:

  • Cell Culture: Maintain Ba/F3 cells expressing wild-type BCR-ABL and the T315I mutant in RPMI-1640 medium supplemented with 10% FBS.

  • Plating: Seed cells at a density of

    
     cells/well in 96-well plates.
    
  • Treatment: Add serial dilutions of the synthesized derivatives (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) per well. Incubate for 2 hours.

  • Analysis: Measure absorbance at 490 nm. Compounds with the 2-methylpyrimidin-4-yl core will show potent activity (< 5 nM) against wild-type BCR-ABL but will fail (> 5 µM) against the T315I mutant due to the steric clash described in Section 1.

SARWorkflow Synth Synthesize Derivatives (Vary 2-, 4-, 6- positions) Biochem Biochemical Assay (ADP-Glo Kinase Assay) Synth->Biochem Cellular Cellular Assay (Ba/F3 Proliferation) Biochem->Cellular Decision IC50 < 10 nM? Cellular->Decision Lead Lead Optimization (In Vivo Studies) Decision->Lead Yes Discard Discard / Redesign Decision->Discard No

High-throughput SAR screening workflow for kinase inhibitors.

Conclusion

The 2-methylpyrimidin-4-yl scaffold remains a masterclass in rational drug design. Its ability to perfectly anchor into the ATP-binding hinge region while allowing extensive solvent-facing modifications at the 6-position makes it an ideal starting point for kinase inhibitor development. However, as demonstrated by the SAR data, the very feature that grants it sub-nanomolar potency (the 2-methyl group) is also its Achilles' heel when faced with gatekeeper mutations. Future drug development utilizing this scaffold must either incorporate flexible linkers or transition toward irreversible covalent binding mechanisms to overcome these resistance paradigms[10].

References

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661. URL: [Link]

  • Lindauer, M., et al. "The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients." Journal of Blood Medicine (2014). URL: [Link]

  • Schenone, S., et al. "Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors." Cancers 12.8 (2020): 2327. URL: [Link]

Sources

Safety Operating Guide

3-(2-Methylpyrimidin-4-YL)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: Treat 3-(2-Methylpyrimidin-4-yl)morpholine as Hazardous Organic Waste .[1][2] Do not dispose of down the drain or in municipal trash.[3]

This guide provides a self-validating disposal protocol for 3-(2-Methylpyrimidin-4-yl)morpholine (and its likely isomer, 4-(2-methylpyrimidin-4-yl)morpholine).[1][2] Due to the presence of the morpholine and pyrimidine moieties, this compound must be managed as a basic, nitrogen-containing organic heterocycle .[1] The primary risks during disposal are corrosivity (due to basicity) and toxicity .

Disposal Classification:

  • RCRA Code (USA): Not explicitly listed (P or U list), but must be characterized by the generator. Treat as D002 (Corrosive) if pH > 12.5, or generally as Non-Halogenated Organic Solvent/Solid Waste .

  • Disposal Method: High-Temperature Incineration (approx. 1100°C) with scrubber systems for nitrogen oxides (

    
    ).[1][2]
    

Part 2: Chemical Identity & Hazard Profiling

To ensure safe handling, we must understand the "why" behind the hazards. The disposal strategy is dictated by the functional groups present.

Chemical Structure Analysis

The compound consists of two key pharmacophores:[1]

  • Morpholine Ring: A secondary amine ether. It contributes to basicity and potential skin/eye corrosivity .

  • Pyrimidine Ring: An aromatic nitrogen heterocycle. It contributes to toxicity and potential flammability (if in liquid form).[4][5]

Note: While the user specified the "3-" isomer (C-linked morpholine), the "4-" isomer (N-linked) is more common in drug discovery.[1][2] Both share identical disposal profiles due to similar functional group chemistry.[1][2]

Critical Hazard Data (Derived from Functional Groups)
PropertyHazard AssessmentMechanism of Danger
pH / Basicity Alkaline (Basic) Reacts exothermically with strong acids.[1][2] Can cause chemical burns.[5][6]
Toxicity Acute Toxic / Irritant Morpholine derivatives are rapidly absorbed via skin (H311) and harmful if swallowed (H302).[5]
Reactivity Incompatible with Oxidizers Nitrogen-rich compounds can form unstable N-oxides or react violently with strong oxidizers (e.g., Peroxides).[1][2]
Physical State Solid (Likely) Dust inhalation risk.[1] If in solution, solvent flammability applies.

Part 3: Pre-Disposal Segregation & Handling

The Golden Rule of Segregation: Never mix this compound with Acids or Oxidizers .

Why Segregation Matters (Causality)
  • Acid Incompatibility: Mixing basic morpholine derivatives with acidic waste streams (e.g., HCl,

    
    ) triggers an immediate acid-base neutralization.[1][2] This reaction is exothermic  (releases heat), which can pressurize waste containers, leading to rupture or explosion.
    
  • Oxidizer Incompatibility: Reaction with strong oxidizers (e.g., Nitric Acid) can generate toxic nitrosamines or cause combustion.

Personal Protective Equipment (PPE) Checklist
  • Eyes: Chemical splash goggles (Face shield recommended for liquid pouring).

  • Hands: Nitrile gloves (Double gloving recommended; 0.11mm min thickness).

  • Respiratory: N95/P100 particulate respirator if handling dust; Fume hood required for liquids.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure or Crude)

Use this protocol for expired reagent, reaction solids, or contaminated silica.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(2-Methylpyrimidin-4-yl)morpholine, Solid".[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[7]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Zip-lock type) before placing it in the satellite accumulation area.

  • Final Disposal: Hand over to EHS for Incineration .

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquor)

Use this protocol if the compound is dissolved in solvents like DCM, Methanol, or DMSO.[1][2]

  • pH Check (Crucial): Measure the pH of the solution.

    • If pH < 4:[1][2] Neutralize slowly with Sodium Bicarbonate before adding to organic waste to prevent container corrosion.

    • If pH > 10:[1][2] Safe to add to basic/neutral organic waste.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Acetone, or DMSO.

  • Bulking: Pour into the appropriate solvent waste carboy (HDPE or Steel).

    • Warning: Ensure the carboy does not contain acidic waste residues.

  • Rinsing: Triple rinse the empty reaction vessel with a small volume of acetone. Add rinsate to the waste carboy.

Part 5: Visual Workflow (Decision Tree)

The following diagram illustrates the logical decision process for disposing of this specific chemical.

DisposalWorkflow Start Waste: 3-(2-Methylpyrimidin-4-yl)morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Identify Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloWaste Dispose in Halogenated Organic Waste Stream Halo->HaloWaste NonHaloWaste Dispose in Non-Halogenated Organic Waste Stream NonHalo->NonHaloWaste LabelSolid Label: Toxic/Irritant Solid SolidPack->LabelSolid Incineration Final Fate: High-Temp Incineration LabelSolid->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Waste segregation decision tree ensuring compatibility with standard laboratory waste streams.

Part 6: Emergency Spill Response

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respirator.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquids: Absorb with Vermiculite or Sand .[1] Do not use sawdust (combustible).

  • Clean: Wipe the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste (Scenario A).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Morpholine Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(2-Methylpyrimidin-4-YL)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(2-Methylpyrimidin-4-YL)morpholine. As a synthesized derivative of morpholine and pyrimidine, this compound requires careful handling, informed by the known hazards of its parent structures. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: A Precautionary Approach

Morpholine Derivatives: Morpholine and its analogues are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][6][7] Vapors can cause respiratory irritation, and prolonged exposure may lead to lung, liver, and kidney injury.[2][5] Some sources also indicate that morpholine is flammable.[2][3][4][6][7]

Pyrimidine Derivatives: Pyrimidine-containing compounds can also pose significant health risks. Depending on the substitutions, they can be skin and eye irritants and may cause respiratory irritation.[8] Some are classified as flammable liquids.[9][10]

Given these potential hazards, 3-(2-Methylpyrimidin-4-YL)morpholine should be handled as a hazardous substance with corrosive, toxic, and potentially flammable properties. A thorough, experiment-specific risk assessment should be performed before any work commences.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory when handling 3-(2-Methylpyrimidin-4-YL)morpholine to prevent all routes of exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2]To protect against splashes of the liquid, which may be corrosive and cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile for incidental contact, neoprene or butyl rubber for prolonged contact), a flame-resistant lab coat, and closed-toe shoes.[1][8]To prevent skin contact, which could lead to chemical burns, irritation, or systemic toxicity through absorption.[2][3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1][8] If there is a risk of generating aerosols or dust, or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][11][12]To prevent inhalation of potentially harmful vapors or aerosols that can cause respiratory irritation or systemic toxicity.[2][13]
Glove Selection and Use

Disposable nitrile gloves offer sufficient protection for incidental contact.[8] For extended handling or in the event of a spill, more robust gloves such as neoprene or butyl rubber are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[9][14]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of 3-(2-Methylpyrimidin-4-YL)morpholine, including weighing, dispensing, and reaction setup, must be performed in a properly functioning chemical fume hood to control vapor and aerosol exposure.[1][8][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[8][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[12][14]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing risks.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds Review Safety Information (Analogous Compounds) prep_risk Conduct Risk Assessment prep_sds->prep_risk prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_work Work in Designated Area (Fume Hood) prep_eng->handle_work handle_dispense Careful Dispensing (Avoid Aerosols/Splashes) handle_work->handle_dispense handle_close Keep Containers Closed handle_dispense->handle_close handle_avoid Avoid Skin/Eye Contact handle_close->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_dispose Dispose of Waste Properly post_waste->post_dispose post_ppe Remove and Dispose of PPE post_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A generalized workflow for the safe handling of 3-(2-Methylpyrimidin-4-YL)morpholine.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is clean and uncluttered.[11] Assemble all necessary equipment and reagents. Verify that spill containment materials are readily available.[11]

  • Weighing and Dispensing: If the compound is a solid, weigh it in a ventilated balance enclosure or within the fume hood to control dust.[11] Use anti-static techniques if necessary.[11] If it is a liquid, dispense it slowly and carefully to prevent splashing.[11]

  • Reaction Setup: Keep all containers tightly closed when not in use.[8] If the reaction requires heating, use a controlled heating source such as a heating mantle.[11]

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteEmergency Action
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][15]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][15]
Inhalation Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[8][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][15]
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, eliminate all ignition sources.[2][9]

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[2]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][9] Do not dispose of it down the drain.[8]

  • Decontaminate: Clean the spill area thoroughly.

Storage and Disposal: Responsible Management

Proper storage and disposal are crucial for safety and environmental protection.

  • Storage: Store 3-(2-Methylpyrimidin-4-YL)morpholine in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][13] Keep the container tightly closed and segregate it from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

  • Disposal: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[8] Dispose of all waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8][11]

References

  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem.
  • Safety precautions for working with 3-propylmorpholine in a lab setting. Benchchem.
  • Morpholine - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. CDC. Available at: [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Morpholine. Nexchem.
  • PYRIMIDINE 99% MSDS. Loba Chemie.
  • Safety Data Sheet. CDN Isotopes.
  • Morpholine - SAFETY DATA SHEET.
  • Morpholine. North Metal and Chemical Company.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Hazardous substance assessment – Morpholine. Canada.ca. Available at: [Link]

  • 0040 Morpholine Steamline Treatment.
  • Morpholine - SAFETY DATA SHEET.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.